2-Iodo-1,4-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFRWOHBOPQTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446932 | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-35-6 | |
| Record name | 2-Iodo-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
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Foundational & Exploratory
2-Iodo-1,4-dimethoxybenzene synthesis from 1,4-dimethoxybenzene
An In-Depth Technical Guide to the Synthesis of 2-Iodo-1,4-dimethoxybenzene from 1,4-dimethoxybenzene
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. We will delve into the core principles of electrophilic aromatic substitution as it applies to this specific transformation and present detailed, field-proven protocols for its successful execution.
This compound is a key building block in modern organic synthesis. Its utility primarily stems from the presence of an iodine substituent on the aromatic ring, which makes it an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The dimethoxybenzene core itself is a common motif in biologically active molecules, and the ability to selectively introduce an iodine atom opens up a vast chemical space for drug discovery and development professionals.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The iodination of 1,4-dimethoxybenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The electron-rich nature of the 1,4-dimethoxybenzene ring, due to the activating effect of the two methoxy groups, makes it susceptible to attack by an electrophilic iodine species.
The key steps of the mechanism are as follows:
-
Generation of the Electrophile: A potent iodine electrophile (I+) is generated in situ. The method of generation depends on the chosen reagents. For instance, with N-iodosuccinimide (NIS) and an acid catalyst like trifluoroacetic acid (TFA), the acid activates the NIS, enhancing the electrophilicity of the iodine atom.[1]
-
Formation of the Sigma Complex: The electrophilic iodine is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
Diagram: Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for the iodination of 1,4-dimethoxybenzene.
Experimental Protocols
Several reliable methods exist for the synthesis of this compound. Below are two of the most effective and commonly employed protocols.
Method 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is highly favored for its mild reaction conditions and excellent regioselectivity, particularly for electron-rich substrates like 1,4-dimethoxybenzene.[1][3]
Rationale: The use of NIS as the iodine source and a catalytic amount of TFA provides a highly effective and tunable system for iodination.[1][4] TFA activates the NIS, increasing the electrophilicity of the iodine, while acetonitrile is a suitable solvent for this transformation.[4]
Table 1: Reagents and Conditions for NIS/TFA Method
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 1,4-Dimethoxybenzene | 1.0 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 1.05 mmol | 1.05 |
| Trifluoroacetic Acid (TFA) | Catalytic amount | - |
| Acetonitrile (Solvent) | 5-10 mL | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1-4 hours | - |
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 mmol) in acetonitrile (5-10 mL).
-
To this solution, add N-iodosuccinimide (1.05 mmol).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Diagram: Experimental Workflow for NIS/TFA Iodination
Caption: A typical workflow for the synthesis of this compound.
Method 2: Iodination using Iodine and an Oxidizing Agent
An alternative approach involves the use of molecular iodine in the presence of an oxidizing agent. This method can also provide good yields of the desired product.
Rationale: Molecular iodine itself is not sufficiently electrophilic to react readily with aromatic rings.[2] An oxidizing agent, such as hydrogen peroxide or periodic acid, is required to oxidize iodide (I⁻) formed during the reaction back to an electrophilic iodine species, thus regenerating the active iodinating agent.[5]
Table 2: Reagents and Conditions for Iodine/Oxidant Method
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 1,4-Dimethoxybenzene | 1.0 mmol | 1.0 |
| Iodine (I₂) | 1.0 mmol | 1.0 |
| 30% Hydrogen Peroxide | 2.0 mmol | 2.0 |
| Sulfuric Acid | Catalytic (2 drops) | - |
| Methanol (Solvent) | 10 mL | - |
| Temperature | Reflux | - |
| Reaction Time | 4 hours | - |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask, add methanol (10 mL), 1,4-dimethoxybenzene (1.0 mmol), and iodine (1.0 mmol).[6]
-
Add 2 drops of concentrated sulfuric acid.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.[6]
-
Add 30% aqueous hydrogen peroxide (2.0 mmol) in small portions over 5 minutes.[6]
-
Continue refluxing for 4 hours.[6]
-
After cooling, remove the methanol by rotary evaporation.[6]
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.[6]
-
Wash the organic layer with an aqueous sodium sulfite solution until the purple color of iodine disappears.[6]
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6]
-
Purify as needed.
Safety and Handling
N-Iodosuccinimide (NIS):
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Precautions: Handle in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Avoid breathing dust.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]
Trifluoroacetic Acid (TFA):
-
Hazards: Corrosive and causes severe skin burns and eye damage.
-
Precautions: Handle in a fume hood with appropriate PPE.
Iodine:
-
Hazards: Harmful if swallowed or inhaled and causes skin and eye irritation.
-
Precautions: Use in a well-ventilated area and wear appropriate PPE.
Hydrogen Peroxide (30%):
-
Hazards: Strong oxidizer, can cause severe skin burns and eye damage.
-
Precautions: Handle with care, avoiding contact with skin and eyes.
Conclusion
The synthesis of this compound from 1,4-dimethoxybenzene is a well-established and crucial transformation in organic synthesis. The choice between the NIS/TFA method and the iodine/oxidant method will depend on factors such as available reagents, desired reaction conditions, and scale. Both methods, when performed with care and adherence to safety protocols, provide reliable access to this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Iodo-1,4-dimethoxybenzene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-Iodo-1,4-dimethoxybenzene (CAS No: 25245-35-6), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who utilize substituted aryl halides in their synthetic endeavors.
Core Molecular Attributes and Physical Properties
This compound is a polysubstituted aromatic compound. The strategic placement of the iodo group ortho to a methoxy group and para to the second methoxy group significantly influences its reactivity, making it a versatile building block. The electron-donating methoxy groups activate the aromatic ring, while the bulky and polarizable iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1-Iodo-2,4-dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene |
| CAS Number | 25245-35-6[1][2] | 20469-63-0[3] | 5460-32-2[4][5] |
| Molecular Formula | C₈H₉IO₂[1][2][6] | C₈H₉IO₂[3] | C₈H₉IO₂[4][5] |
| Molecular Weight | 264.06 g/mol [2][6][7] | 264.06 g/mol [3] | 264.06 g/mol [4][5] |
| Physical State | Liquid[1][6] | Solid | Solid |
| Melting Point | Not available | 37-41 °C[3] | 34-35 °C[4] |
| Boiling Point | Not available | Not available | 272.4 °C at 760 mmHg[4] |
| Density | Not available | Not available | 1.655 g/cm³[4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.[8] |
Note: Data for this compound is limited. Properties of isomers are provided for context. Solubility is inferred from the parent compound, 1,4-dimethoxybenzene.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the substitution pattern. The two methoxy groups will likely appear as two sharp singlets.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 264, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.
Synthesis and Purification
The primary route to this compound is through the electrophilic iodination of 1,4-dimethoxybenzene. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and prevent the formation of di-iodinated byproducts.
Experimental Protocol: Iodination of 1,4-Dimethoxybenzene
This protocol is a representative procedure for the synthesis of mono-iodinated dimethoxybenzene derivatives and can be optimized for the specific synthesis of the 2-iodo isomer.
Materials:
-
1,4-Dimethoxybenzene
-
Iodine (I₂)
-
Nitrogen dioxide (NO₂) (catalyst)
-
Acetonitrile (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a reaction vessel, add 1,4-dimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL).[9]
-
Introduce nitrogen dioxide (1.35 mL, at normal pressure and temperature) as a catalyst.[9]
-
Seal the reaction vessel, ensuring the presence of air, and heat the mixture to 120 °C with magnetic stirring for 12 hours.[9]
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting mixture by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate this compound.[9]
Rationale: This method utilizes a catalytic amount of NO₂ to generate a more electrophilic iodine species in situ, enabling the iodination of the electron-rich dimethoxybenzene ring. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate. Purification by column chromatography is essential to separate the desired mono-iodinated product from unreacted starting material and any di-iodinated byproducts.
Caption: Workflow for the synthesis of this compound.
Key Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[10][11]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Protocol Insight: A typical Suzuki coupling of this compound would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water).[12]
b) Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14]
Protocol Insight: For a Sonogashira coupling, this compound would be reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) which also serves as the solvent.[15][16]
c) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[17][18]
Protocol Insight: This transformation would involve coupling this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).[19][20]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[22][23] Can cause skin and eye irritation.[23]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][24]
Conclusion
This compound is a synthetically versatile molecule with significant potential in the construction of complex organic frameworks. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and key applications, serving as a valuable resource for synthetic chemists in both academic and industrial settings. Further research into its specific physical properties and reactivity in novel transformations is warranted.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2,4-二甲氧基-1-碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.molbase.com [m.molbase.com]
- 5. 4-Iodo-1,2-dimethoxybenzene | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. jk-sci.com [jk-sci.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Molecular Blueprint of 2-Iodo-1,4-dimethoxybenzene
An In-depth Technical Guide to the Spectroscopic Data of 2-Iodo-1,4-dimethoxybenzene
In the landscape of synthetic chemistry, this compound (CAS No. 25245-35-6) serves as a valuable and versatile intermediate. Its utility in cross-coupling reactions and the synthesis of complex organic scaffolds makes a comprehensive understanding of its structural and electronic properties paramount. For the researcher, drug development professional, or scientist, unambiguous molecular characterization is the bedrock of reliable and reproducible science. Spectroscopic analysis provides the essential toolkit for this characterization, offering a detailed "blueprint" of the molecule's identity, purity, and conformation.
This guide provides an in-depth analysis of the core spectroscopic data for this compound. We will move beyond a simple recitation of data, adopting the perspective of an application scientist to explore the causality behind the observed spectral features. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will construct a holistic and validated portrait of this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring.
Expert Insight: Why NMR is Decisive
The isomeric purity of substituted benzenes is a frequent challenge in synthesis. While techniques like mass spectrometry can confirm the elemental composition, only NMR can definitively distinguish between isomers like this compound, 1-Iodo-2,4-dimethoxybenzene, and 4-Iodo-1,2-dimethoxybenzene. The unique electronic environment of each proton and carbon atom, dictated by the positions of the iodo and methoxy substituents, generates a distinct and predictable NMR fingerprint characterized by unique chemical shifts and spin-spin coupling patterns.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR protocol ensures data is both accurate and reproducible. The following steps represent a standard, robust methodology for acquiring high-quality spectra.[1][2][3]
-
Sample Preparation : Accurately weigh 10-25 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2][3]
-
Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its good solubilizing power for nonpolar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.[1]
-
Dissolution & Transfer : Ensure the sample is fully dissolved, using gentle vortexing if necessary. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are present, as they can degrade spectral resolution.[1][3]
-
Acquisition : The spectrometer locks onto the deuterium signal of the solvent to maintain field stability. The magnetic field is then "shimmed" to maximize its homogeneity, resulting in sharp, well-resolved peaks. Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.
Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Analysis
The ¹H NMR spectrum reveals the number of different proton environments and their connectivity. For this compound, we expect signals corresponding to the three aromatic protons and the six protons of the two methoxy groups.
-
Methoxy Protons (-OCH₃) : Due to their different positions relative to the iodine atom (one is ortho, the other is meta), the two methoxy groups are chemically non-equivalent. They are expected to appear as two distinct singlets, each integrating to 3 protons, typically in the range of 3.8-4.0 ppm.
-
Aromatic Protons (Ar-H) : The three aromatic protons (at positions 3, 5, and 6) are all in unique chemical environments.
-
H-3 : This proton is ortho to the electron-withdrawing iodine atom and will be the most deshielded (furthest downfield) of the aromatic protons. It has no adjacent proton neighbors, so it is expected to appear as a singlet.
-
H-5 : This proton is ortho to one methoxy group and meta to the iodine. It is coupled to H-6. It should appear as a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz).
-
H-6 : This proton is ortho to the other methoxy group and meta to the iodine. It is coupled to H-5. It is also expected to be a doublet with a similar ortho coupling constant.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H-3) | ~7.1 - 7.3 | Singlet (s) | - | 1H |
| Ar-H (H-5) | ~6.8 - 7.0 | Doublet (d) | ~8-9 | 1H |
| Ar-H (H-6) | ~6.7 - 6.9 | Doublet (d) | ~8-9 | 1H |
| -OCH₃ | ~3.8 - 4.0 | Two Singlets (s) | - | 3H + 3H |
Note: These are predicted values based on substituent effects. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, we expect eight distinct carbon signals.
-
Aromatic Carbons : Six signals are expected for the aromatic carbons. The carbon bearing the iodine (C-2) will be significantly shifted upfield due to the "heavy atom effect," a key diagnostic feature. The two carbons bearing methoxy groups (C-1, C-4) will be downfield, while the three carbons bonded to hydrogen (C-3, C-5, C-6) will appear in the typical aromatic region.
-
Methoxy Carbons : The two non-equivalent methoxy carbons will produce two distinct signals, typically around 55-60 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-I (C-2) | ~80 - 90 |
| C-H (Aromatic) | ~110 - 130 |
| C-O (Aromatic) | ~150 - 160 |
| -OCH₃ | ~55 - 60 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific chemical bonds.
Expert Insight: The Vibrational Signature
For this compound, IR spectroscopy serves as a crucial quality control check. It quickly confirms the presence of the key structural motifs: the aromatic ring, the ether linkages (C-O), and the aliphatic C-H bonds of the methoxy groups. The absence of unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) provides strong evidence of the sample's purity.
Experimental Protocol: Solid Sample Analysis
Since this compound is a solid at room temperature, a method that minimizes light scattering is required. The thin solid film method is a simple and effective choice.[4][5]
-
Sample Dissolution : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone in a small vial.
-
Film Deposition : Using a pipette, place a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]
-
Data Acquisition : Place the plate in the spectrometer's sample holder and acquire the spectrum. The background spectrum of the empty salt plate should be subtracted.
Caption: Workflow for IR analysis using the thin solid film method.
Interpretation of Key IR Absorptions
The IR spectrum is analyzed by assigning observed absorption bands to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |
| ~1030 | C-O Stretch | Aryl Ether (Symmetric) |
| 850 - 750 | C-H Bend | Aromatic C-H (Out-of-plane) |
| ~600 - 500 | C-I Stretch | Carbon-Iodine Bond |
The combination of these bands, particularly the strong aryl ether C-O stretches and the aromatic C=C stretches, provides a clear and confirmatory fingerprint for the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Expert Insight: The Fragmentation Puzzle
For this compound, Electron Ionization (EI) MS is highly informative. The first piece of data is the molecular ion peak (M⁺), which confirms the elemental formula C₈H₉IO₂ (MW = 264.06 g/mol ). The true power, however, lies in analyzing how the molecule breaks apart. The fragmentation is not random; it follows predictable chemical pathways, typically cleaving the weakest bonds to form the most stable charged fragments.[6] Observing the characteristic loss of methyl radicals, methoxy groups, or the iodine atom helps piece together the molecular structure, corroborating the findings from NMR.
Interpretation of the Mass Spectrum
The mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.
-
Molecular Ion (M⁺) : The parent peak should be observed at m/z = 264 . Since iodine's primary isotope is ¹²⁷I, this peak will be sharp and will not have the characteristic M+2 peak seen with chlorine or bromine compounds.[7]
-
Key Fragmentation Pathways :
-
Loss of a methyl radical (-•CH₃) : Cleavage of a methoxy methyl group leads to a prominent peak at m/z = 249 ([M-15]⁺). This is a very common fragmentation for methoxy-substituted aromatics.
-
Loss of a methoxy radical (-•OCH₃) : Cleavage of the entire methoxy group results in a peak at m/z = 233 ([M-31]⁺).
-
Loss of an iodine atom (-•I) : The C-I bond is relatively weak, and its cleavage can lead to a fragment at m/z = 137 ([M-127]⁺).
-
Iodine Cation : A peak at m/z = 127 corresponding to the [I]⁺ cation itself may also be observed.
-
Caption: Primary fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 264 | [C₈H₉IO₂]⁺• | - (Molecular Ion) |
| 249 | [C₇H₆IO₂]⁺ | •CH₃ |
| 233 | [C₈H₉O]⁺ | •I |
| 137 | [C₈H₉O₂]⁺ | •I |
| 127 | [I]⁺ | C₈H₉O₂• |
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. NMR spectroscopy definitively establishes the unique carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy provides rapid confirmation of the essential functional groups, serving as a valuable check for purity and identity. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure.
Together, these techniques provide a robust, self-validating dataset that constitutes the definitive spectroscopic signature of this compound. This multi-faceted approach ensures the highest level of scientific integrity, providing researchers and developers with the confidence needed to advance their work.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Iodo-1,4-dimethoxybenzene
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-1,4-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document provides not only the spectral data but also a deep dive into the underlying principles that govern the observed chemical shifts and coupling patterns. By understanding the causal relationships between molecular structure and spectral output, researchers can more confidently identify and characterize substituted aromatic compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. For a molecule such as this compound, NMR provides critical information on the electronic environment of each proton and carbon atom. The strategic placement of two electron-donating methoxy groups and a large, electronegative iodine atom on the benzene ring creates a unique and predictable set of spectral features. This guide will dissect these features, offering a field-proven perspective on spectral interpretation.
The structure and numbering scheme for this compound, which will be referenced throughout this guide, is presented below.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the two methoxy groups. The chemical shifts are primarily influenced by the interplay of the electron-donating resonance effect of the methoxy groups and the inductive and anisotropic effects of the iodine atom.
Predicted and Experimental ¹H NMR Data
The experimental data presented below was obtained in deuterochloroform (CDCl₃) on a 400 MHz spectrometer.[1]
| Signal Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.34 | Doublet (d) | 3.0 | 1H |
| H-5 | 6.87 | Doublet of Doublets (dd) | 8.9, 3.0 | 1H |
| H-6 | 6.76 | Doublet (d) | 9.0 | 1H |
| OCH₃ (C-1) | 3.83 | Singlet (s) | - | 3H |
| OCH₃ (C-4) | 3.76 | Singlet (s) | - | 3H |
Rationale for ¹H NMR Assignments
-
Aromatic Protons (H-3, H-5, H-6):
-
H-3: This proton is positioned ortho to the iodine atom and meta to the C-1 methoxy group. Its significant downfield shift to 7.34 ppm is a hallmark of being adjacent to a large halogen like iodine. This is due to a combination of iodine's electronegativity (inductive withdrawal) and its magnetic anisotropy, which deshields nearby protons.[2] The coupling pattern is a doublet with a small coupling constant (J = 3.0 Hz), which is characteristic of a meta-coupling to H-5.
-
H-6: This proton is ortho to the C-1 methoxy group and meta to the C-4 methoxy group. The powerful electron-donating resonance effect of the adjacent methoxy group strongly shields this proton, shifting it upfield to 6.76 ppm.[3] It appears as a doublet due to ortho-coupling with H-5 (J = 9.0 Hz).
-
H-5: Positioned para to the C-1 methoxy group and ortho to the C-4 methoxy group, H-5 experiences shielding from both. Its chemical shift at 6.87 ppm is intermediate. The multiplicity is a doublet of doublets, arising from a large ortho-coupling to H-6 (J = 8.9 Hz) and a smaller meta-coupling to H-3 (J = 3.0 Hz).
-
-
Methoxy Protons (-OCH₃):
-
The two methoxy groups are in different chemical environments and are therefore non-equivalent.
-
OCH₃ at C-1 (3.83 ppm): This methoxy group is flanked by the iodine atom at C-2. The proximity to the electron-withdrawing iodine atom causes a slight deshielding effect, resulting in a downfield shift compared to its counterpart.
-
OCH₃ at C-4 (3.76 ppm): This methoxy group is further from the influence of the iodine atom and exhibits a chemical shift typical for a methoxy group on an electron-rich aromatic ring. For comparison, the methoxy protons in the parent 1,4-dimethoxybenzene resonate as a singlet at approximately 3.75 ppm.[4]
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton, with chemical shifts highly sensitive to the electronic effects of the substituents. The "heavy atom effect" of iodine is particularly prominent in the ¹³C spectrum.
Experimental ¹³C NMR Data
The following data was acquired in CDCl₃ at 101 MHz.[1]
| Signal Assignment | Experimental Chemical Shift (δ, ppm) |
| C-1 | 154.2 |
| C-4 | 152.7 |
| C-5 | 124.8 |
| C-6 | 114.8 |
| C-3 | 111.6 |
| C-2 | 86.0 |
| OCH₃ (C-1) | 57.0 |
| OCH₃ (C-4) | 56.0 |
Causality of ¹³C NMR Chemical Shifts
-
Carbons Bearing Methoxy Groups (C-1 and C-4): Both C-1 (154.2 ppm) and C-4 (152.7 ppm) are significantly deshielded, which is characteristic of aromatic carbons bonded to oxygen. The C-1 carbon is slightly more downfield due to the adjacent iodine substituent. In the parent 1,4-dimethoxybenzene, these carbons are equivalent and resonate at approximately 153.8 ppm.[4]
-
Iodine-Substituted Carbon (C-2): The most striking feature of the spectrum is the highly shielded signal for C-2 at 86.0 ppm. This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of the iodine atom induces a significant upfield shift for the directly attached carbon.[1] This effect is a powerful diagnostic tool for identifying carbons bonded to bromine or iodine.
-
Protonated Aromatic Carbons (C-3, C-5, C-6):
-
C-5 (124.8 ppm): This carbon is least affected by the substituents' electronic effects, showing a chemical shift in a typical aromatic region.
-
C-6 (114.8 ppm) and C-3 (111.6 ppm): These carbons are shielded by the strong electron-donating effects of the neighboring methoxy groups. C-6 is ortho to the C-1 methoxy group, and C-3 is ortho to the C-4 methoxy group. Their upfield shifts are consistent with the increased electron density at these positions predicted by resonance theory.[3]
-
-
Methoxy Carbons (-OCH₃):
-
Similar to the proton signals, the two methoxy carbons are non-equivalent. The carbon of the methoxy group at C-1 (57.0 ppm) is slightly deshielded by the adjacent iodine compared to the methoxy carbon at C-4 (56.0 ppm).
-
Experimental Protocol for NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, the following protocol is recommended. This self-validating system is designed to produce spectra suitable for unambiguous structural elucidation.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Transfer the sample to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up a modern NMR spectrometer for routine analysis of a small organic molecule.
Caption: Standard workflow for 1D ¹H and ¹³C NMR data acquisition.
-
Locking and Shimming: After inserting the sample, the spectrometer's field is locked onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
¹H Spectrum Acquisition:
-
A standard proton experiment is loaded.
-
A 90° pulse angle is calibrated.
-
The receiver gain is optimized automatically.
-
Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
A standard proton-decoupled carbon experiment (e.g., zgpg30) is loaded.
-
To ensure quantitative accuracy for all carbon types, a longer relaxation delay (5-10 seconds) may be necessary, although for routine identification, 1-2 seconds is sufficient.
-
The number of scans will vary depending on sample concentration but typically ranges from 256 to 1024.
-
-
Data Processing: For both nuclei, the acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected to yield the final frequency-domain spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a textbook example of how substituent effects manifest in NMR spectroscopy. The electron-donating methoxy groups cause a general upfield shift for ortho and para positions, while the iodine atom introduces significant deshielding for adjacent protons and a characteristic "heavy atom" shielding for its directly bonded carbon. By carefully analyzing the chemical shifts, coupling constants, and integration, a complete and confident structural assignment can be made. This guide provides the necessary data and interpretive logic to assist researchers in this analytical process.
References
- 1. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physicsforums.com [physicsforums.com]
- 4. rsc.org [rsc.org]
solubility of 2-Iodo-1,4-dimethoxybenzene in common organic solvents
An In-depth Technical Guide on the Solubility of 2-Iodo-1,4-dimethoxybenzene in Common Organic Solvents
Introduction
This compound is an important iodinated aromatic compound used as a building block in various fields of organic synthesis, including the development of novel pharmaceutical agents and complex molecular architectures. Its chemical structure, featuring a dimethoxy-substituted benzene ring with an iodine atom, imparts a unique combination of polarity and lipophilicity. Understanding its solubility in different organic solvents is a critical first step for any researcher or process chemist. This parameter governs the choice of reaction media, dictates purification strategies such as recrystallization and chromatography, and influences the formulation of final products.
This guide provides a comprehensive analysis of the solubility profile of this compound (CAS: 25245-35-6, Formula: C₈H₉IO₂, Molecular Weight: 264.06 g/mol ).[1][2] Given the scarcity of specific quantitative solubility data in peer-reviewed literature, this document establishes a robust theoretical framework based on structural analogy and first principles. Furthermore, it equips scientists with detailed, field-proven experimental protocols to determine solubility empirically, ensuring a self-validating system for laboratory application.
Part 1: Theoretical Solubility Profile: A Structure-Based Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's molecular structure, including its polarity, hydrogen bonding capability, and molecular size, determines its affinity for a given solvent.
Molecular Structure Analysis:
This compound possesses several key structural features that dictate its solubility:
-
Aromatic Benzene Ring: The core benzene ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Methoxy Groups (-OCH₃): The two ether-functional groups introduce polarity due to the electronegative oxygen atoms, allowing for dipole-dipole interactions. However, they are not capable of donating hydrogen bonds, only weakly accepting them.
-
Iodine Atom (-I): The iodine substituent significantly increases the molecule's molecular weight and polarizability. The C-I bond has a dipole moment, contributing to the overall polarity. The large electron cloud of iodine enhances London dispersion forces, which can improve solubility in nonpolar solvents.
Comparison with 1,4-Dimethoxybenzene:
To build a reliable predictive model, we can analyze the solubility of the parent compound, 1,4-dimethoxybenzene. This structurally similar molecule is known to be sparingly soluble in water but exhibits good solubility in a range of organic solvents, including ethanol, acetone, and chloroform.[3] The addition of a large, polarizable iodine atom to this structure is expected to decrease its solubility in highly polar solvents like water but may enhance its solubility in solvents with moderate to low polarity, such as chlorinated solvents and aromatic hydrocarbons, due to stronger dispersion forces.
Predicted Solubility Table:
Based on this structural analysis, a qualitative solubility profile for this compound is proposed below. This table serves as a practical starting point for solvent screening.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Highly Soluble | The nonpolar aromatic core and strong London dispersion forces from the iodine atom promote interaction with nonpolar solvents. Diethyl ether's slight polarity can also interact with the methoxy groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Highly Soluble | These solvents offer a balance of polarity to interact with the C-O and C-I dipoles and nonpolar character to solvate the benzene ring. DCM is often an excellent solvent for iodinated aromatics. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polarity of these alcohols can solvate the methoxy groups, but their strong hydrogen-bonding networks are not ideally matched with the solute, which cannot donate hydrogen bonds. Solubility is expected to decrease as the alcohol chain length decreases (e.g., better in ethanol than methanol). |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The molecule is predominantly lipophilic and lacks the strong hydrogen-bonding capability required for significant solubility in water.[3] While DMSO is a powerful polar aprotic solvent, the large nonpolar surface of the molecule may limit high solubility.[4] |
Part 2: Experimental Determination of Solubility
While theoretical prediction is invaluable, empirical determination is essential for precision in research and development. The following protocols provide systematic approaches for both qualitative and quantitative solubility assessment.[5][6]
Workflow for Solubility Determination
The logical flow for assessing the solubility of a compound like this compound involves a tiered approach, starting with a rapid qualitative assessment and proceeding to a more rigorous quantitative measurement if required.
Caption: Workflow for determining the solubility of this compound.
Protocol 1: Rapid Qualitative Solubility Assessment
This method is designed for rapid solvent screening to categorize solubility.[7]
-
Preparation: Into a small test tube or vial, accurately weigh approximately 25 mg of this compound.
-
Solvent Addition: Add 0.5 mL of the selected organic solvent to the vial. This corresponds to a concentration of 50 mg/mL.
-
Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Confirmation: If the compound appears soluble, add another 25 mg to assess if the solubility is even higher. If it appears sparingly soluble or insoluble, the result is recorded, and one may proceed to a quantitative method if a precise value is needed.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise solubility value.
-
Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 200 mg) to a vial containing a known volume of the solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial and stir the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette, ensuring no solid particles are transferred. A syringe with a PTFE filter can also be used.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Calculation: Once the solvent is fully removed, weigh the vial containing the dried solute. The solubility is calculated as follows:
Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Supernatant Transferred
Part 3: Practical Implications in Research & Drug Development
Accurate solubility data is not merely academic; it is a critical enabler of efficient and successful chemical development.
-
Reaction Chemistry: The choice of solvent can dramatically affect reaction rates, yields, and impurity profiles. For reactions involving this compound, using a solvent in which it is highly soluble (e.g., THF, Dichloromethane) ensures a homogeneous reaction mixture, facilitating efficient mass transfer and kinetics. For instance, in coupling reactions, ensuring all reagents are fully dissolved is paramount.
-
Purification and Isolation: Solubility differences are exploited during purification.
-
Recrystallization: To effectively purify this compound via recrystallization, one would select a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This allows the compound to crystallize out upon cooling, leaving impurities behind in the mother liquor.
-
Extraction: During workup procedures, a solvent in which the target compound is highly soluble and immiscible with the aqueous phase (e.g., diethyl ether, ethyl acetate, or hexane) is chosen to efficiently extract the product.[8]
-
-
Chromatography: In preparative column chromatography, the initial choice of mobile phase (eluent) is guided by the compound's solubility. The compound must be soluble in the eluent to be loaded onto the column and to move through the stationary phase effectively.
-
Drug Development: For professionals in drug development, understanding the solubility of synthetic intermediates is crucial for process scale-up. Poor solubility can lead to challenges in handling, inconsistent reaction performance, and difficulties in achieving desired purity levels, all of which can cause significant delays and increase costs.
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 8. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
The Dissected Aromatic: An In-depth Technical Guide to the Electronic Effects of Iodo and Methoxy Groups in 2-Iodo-1,4-dimethoxybenzene
This guide provides a comprehensive analysis of the nuanced electronic landscape within 2-iodo-1,4-dimethoxybenzene, a molecule of interest for researchers, synthetic chemists, and professionals in drug development. By dissecting the interplay of the iodo and methoxy substituents, we will elucidate the foundational principles governing the molecule's reactivity and spectroscopic properties. This document moves beyond a mere recitation of facts to explain the causal relationships that dictate experimental observations, thereby offering actionable insights for the laboratory.
Foundational Principles: The Language of Substituent Effects
The reactivity and properties of a benzene ring are profoundly influenced by its substituents. These effects are primarily categorized into two types: inductive and resonance effects.
-
Inductive Effect (I): This is an electronic effect transmitted through the sigma (σ) bonds of a molecule.[1] It arises from the difference in electronegativity between atoms, leading to a polarization of the bond.[2][3] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).[1] The inductive effect weakens with distance from the substituent.[2]
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons across a conjugated system, which includes the benzene ring.[2][4] Groups with lone pairs of electrons or π-bonds can donate electron density to the ring (+M effect) or withdraw electron density from it (-M effect).[5] The resonance effect is most pronounced at the ortho and para positions relative to the substituent.[6]
The net electronic influence of a substituent is a vector sum of its inductive and resonance effects. In many cases, these effects can be opposing, leading to a complex electronic distribution within the molecule.
The Substituents in Focus: Iodo and Methoxy Groups
In this compound, the benzene ring is adorned with one iodo group and two methoxy groups, each contributing uniquely to the overall electronic character of the molecule.
The Methoxy Group: A Potent Resonance Donor
A methoxy group (-OCH₃) consists of an oxygen atom bonded to a methyl group. Oxygen is more electronegative than carbon, and therefore, the methoxy group is electron-withdrawing by induction (-I).[7] However, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[7] This electron donation through resonance (+M effect) is significantly stronger than its inductive withdrawal.[7] Consequently, the methoxy group is a net electron-donating group and is considered an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[6][8]
The Iodo Group: An Inductive Withdrawer
The iodo group (-I) is a halogen. While halogens possess lone pairs, their ability to donate them into the aromatic ring via resonance is weak due to the poor overlap between the larger p-orbitals of iodine and the 2p orbitals of carbon.[9] Conversely, iodine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I).[9][10] Therefore, the iodo group is considered a deactivating group in electrophilic aromatic substitution, yet it paradoxically directs incoming electrophiles to the ortho and para positions.[10]
The Electronic Architecture of this compound
The electronic properties of this compound are a result of the collective and sometimes competing effects of its three substituents. The two methoxy groups at positions 1 and 4 are powerful activating groups, enriching the electron density of the benzene ring through their +M effect. This is counteracted by the -I effect of the iodo group at position 2.
The following diagram illustrates the interplay of these electronic effects:
Caption: Interplay of electronic effects in this compound.
Experimental and Computational Evidence
The theoretical understanding of electronic effects is corroborated by experimental data and computational modeling.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the electronic environment of a molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations | Rationale |
| ¹H NMR | Aromatic protons will appear as distinct signals, likely in the range of 6.5-7.5 ppm. The methoxy protons will appear as two singlets around 3.8-3.9 ppm. | The electron-donating methoxy groups will shield the aromatic protons, shifting them upfield compared to benzene. The unsymmetrical substitution pattern will result in distinct signals for each aromatic proton. The chemical shifts will be influenced by the combined electronic effects of the substituents. |
| ¹³C NMR | Aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups will be significantly shielded (shifted upfield), while the carbon bonded to the iodine will be deshielded (shifted downfield). | The +M effect of the methoxy groups increases electron density at the attached carbons, causing shielding. The -I effect of iodine and its "heavy atom effect" will influence the chemical shift of the carbon it is attached to. |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the methoxy groups (around 1250 cm⁻¹ and 1030 cm⁻¹). C-I stretching vibration will be observed at a lower frequency (around 500-600 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. | The positions of these bands are indicative of the specific functional groups and the overall electronic environment of the molecule. |
| UV-Vis Spectroscopy | The molecule is expected to exhibit absorption bands in the UV region, likely with a bathochromic (red) shift compared to benzene. | The methoxy groups, being auxochromes, extend the conjugation of the benzene ring, which lowers the energy required for electronic transitions.[11] |
Hammett Parameters: Quantifying Electronic Effects
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound.[5] The Hammett constant, σ, is specific to a substituent and its position (meta or para). While specific Hammett constants for the substituents in this compound are not available, we can estimate the overall electronic effect by considering the individual substituent constants.
Table 2: Hammett Constants for Related Substituents
| Substituent | Position | σ | Electronic Effect |
| -OCH₃ | para | -0.27 | Strong electron-donating |
| -OCH₃ | meta | +0.12 | Weak electron-withdrawing |
| -I | para | +0.18 | Weak electron-withdrawing |
| -I | meta | +0.35 | Moderate electron-withdrawing |
The additivity of Hammett constants can be used as a first approximation, but steric and electronic interactions between adjacent groups in polysubstituted benzenes can lead to deviations.
Computational Chemistry Insights
Computational methods, such as Density Functional Theory (DFT), allow for the visualization of the electronic landscape of a molecule.
An MEP map illustrates the charge distribution on the surface of a molecule.[1] Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.
For this compound, an MEP map would be expected to show:
-
High electron density (red) around the oxygen atoms of the methoxy groups.
-
Increased electron density on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
-
A region of positive potential (a "sigma-hole") on the iodine atom, making it a potential halogen bond donor.
The following diagram illustrates a hypothetical workflow for generating an MEP map:
References
- 1. m.youtube.com [m.youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(25245-35-6) 1H NMR spectrum [chemicalbook.com]
- 8. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. hmdb.ca [hmdb.ca]
- 11. m.youtube.com [m.youtube.com]
2-Iodo-1,4-dimethoxybenzene: A Keystone Building Block for Future Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodo-1,4-dimethoxybenzene has emerged as a highly versatile and valuable scaffold in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-rich aromatic core and a reactive carbon-iodine bond, make it an ideal substrate for a wide array of synthetic transformations. This guide provides a comprehensive overview of its established applications and explores promising, underutilized research avenues. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, its utility in constructing complex heterocyclic systems, and its emerging potential in medicinal chemistry and materials science. By synthesizing established protocols with forward-looking analysis, this document aims to equip researchers with the knowledge to unlock the full potential of this powerful chemical intermediate.
Introduction: Properties and Synthesis of a Versatile Reagent
This compound, also known as 2,5-dimethoxyiodobenzene, is a white to off-white solid at room temperature. The presence of two electron-donating methoxy groups on the benzene ring significantly influences its reactivity. These groups increase the electron density of the aromatic system, making it more susceptible to electrophilic substitution and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the primary site of reactivity, serving as a versatile handle for the introduction of a wide range of functional groups.
The synthesis of this compound is typically achieved through the direct iodination of 1,4-dimethoxybenzene.[1] This electrophilic aromatic substitution is often carried out using iodine in the presence of an oxidizing agent or an activating system.[2][3] Common methods include the use of iodine with nitric acid, or a combination of an iodine source with a silver or mercury salt.[3] The high regioselectivity of this reaction is a key advantage, yielding the desired 2-iodo isomer in good yields.
Core Application: A Workhorse in Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is most evident in its application as a substrate in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4]
2.1 Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction.[5] this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond. This allows for the formation of complex biaryl structures, which are prevalent in pharmaceuticals and agrochemicals, under relatively mild conditions.[6][7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Reported Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | >90 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | >95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 85-95 |
Note: This data is compiled based on general protocols for analogous aryl iodides and serves as a starting point for optimization.[8][9]
2.2 Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a critical transformation for the synthesis of pharmaceuticals, natural products, and organic materials.[10][11] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10] The resulting 2-alkynyl-1,4-dimethoxybenzene derivatives are valuable intermediates for further transformations, including cyclization reactions to form heterocyclic compounds.[12] Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts.[13]
2.3 Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This reaction has revolutionized the way chemists approach the synthesis of nitrogen-containing compounds, which are ubiquitous in pharmaceuticals. This compound can be efficiently coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[16][17][18] The choice of ligand is often critical for achieving high yields, especially with challenging amine substrates.[15]
Diagram 1: Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Potential Research Area 1: Synthesis of Novel Heterocyclic Scaffolds
A significant area for future research lies in leveraging this compound for the synthesis of novel and complex heterocyclic compounds. Heterocycles are core structures in a vast number of biologically active molecules. The dimethoxy-substituted pattern provides a unique electronic and steric environment that can be exploited to control the regioselectivity of cyclization reactions.
Potential Research Directions:
-
Palladium-Catalyzed Annulation Reactions: Develop one-pot procedures where a cross-coupling reaction is followed by an intramolecular cyclization. For instance, coupling with a suitably functionalized alkyne or amine could be followed by a cyclization step to generate substituted indoles, benzofurans, or quinolines.[19]
-
Photochemical Cyclizations: Explore light-induced cyclizations of derivatives of this compound.[20] Photochemical reactions often proceed through different mechanisms than thermal reactions, potentially leading to novel heterocyclic systems that are difficult to access by other means.
-
Multi-component Reactions: Design novel multi-component reactions where this compound, an amine, and a third component are combined in a single step to rapidly build molecular complexity and generate libraries of diverse heterocyclic compounds.
Diagram 2: Workflow for Heterocycle Synthesis
Caption: A potential synthetic workflow from this compound to novel heterocycles.
Potential Research Area 2: Applications in Medicinal Chemistry and Drug Discovery
The 1,4-dimethoxybenzene motif is present in a number of natural products and pharmacologically active compounds.[1][21] this compound serves as an excellent starting point for the synthesis of analogs of these compounds and for the generation of new chemical entities for drug discovery programs.[22]
Potential Research Directions:
-
Fragment-Based Drug Discovery (FBDD): Use this compound as a starting fragment for FBDD campaigns. Its relatively small size and defined vector for chemical elaboration (the C-I bond) make it ideal for this approach. Libraries of compounds can be generated by coupling it with other fragments via the cross-coupling reactions described above.
-
Synthesis of Natural Product Analogs: Many natural products with interesting biological activities contain the dimethoxybenzene core. This compound can be used as a key building block in the total synthesis of these molecules or in the synthesis of simplified analogs to probe structure-activity relationships (SAR).
-
Development of Kinase Inhibitors: The biaryl and aryl-amino scaffolds readily accessible from this compound are common features in many kinase inhibitors. This makes it a valuable starting material for the development of new therapeutics targeting this important class of enzymes.
Potential Research Area 3: Development of Novel Organic Materials
The electronic properties of the 1,4-dimethoxybenzene core make it an attractive component for the development of new organic materials. The ability to precisely functionalize this core using the C-I bond opens up possibilities for creating materials with tailored optical and electronic properties.[23]
Potential Research Directions:
-
Organic Light-Emitting Diodes (OLEDs): Synthesize novel fluorescent or phosphorescent materials for OLED applications. The dimethoxy groups can be used to tune the emission color and improve the quantum efficiency of the materials.
-
Organic Photovoltaics (OPVs): Develop new donor or acceptor materials for organic solar cells. The electronic properties of the 1,4-dimethoxybenzene unit can be modulated through substitution to optimize the energy levels for efficient charge separation and transport.
-
Sensors and Probes: Design and synthesize fluorescent probes for the detection of specific analytes. The fluorescence properties of molecules derived from this compound can be designed to change in the presence of a target molecule or ion.
Future Outlook
This compound is much more than a simple aryl iodide. It is a versatile and powerful building block with untapped potential. Future research should focus on developing more efficient and sustainable catalytic methods for its transformation, exploring its use in novel reaction cascades, and applying it to the synthesis of increasingly complex and functional molecules. The convergence of classic organic synthesis with emerging fields like photochemistry and biocatalysis will undoubtedly unlock new and exciting applications for this remarkable compound.
Appendix: Representative Experimental Protocol
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized example and should be optimized for specific substrates and scales.[8]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 2. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. soc.chim.it [soc.chim.it]
- 21. Page loading... [wap.guidechem.com]
- 22. What is 1,4-dimethoxybenzene derivatives | lookchem [lookchem.com]
- 23. benchchem.com [benchchem.com]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-Iodo-1,4-dimethoxybenzene
Introduction
2-Iodo-1,4-dimethoxybenzene, a seemingly unassuming aromatic iodide, holds a significant position in the toolkit of synthetic organic chemists. Its utility as a versatile building block, particularly in the construction of complex molecular architectures through cross-coupling reactions, cannot be overstated. The strategic placement of the iodo group, ortho to one methoxy group and meta to the other, offers a unique combination of steric and electronic properties that chemists can exploit to achieve high regioselectivity in a variety of transformations. This guide provides an in-depth exploration of the historical context of its discovery and a detailed examination of its first likely synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.
Historical Context and the Logic of Discovery
While the precise moment of the first documented synthesis of this compound is not readily apparent in a single seminal publication, its discovery is intrinsically linked to the development of classical aromatic chemistry in the late 19th and early 20th centuries. The parent molecule, 1,4-dimethoxybenzene (or hydroquinone dimethyl ether), was known, and methods for the functionalization of aromatic rings were a central focus of chemical research.
The most logical and historically consistent pathway to the first synthesis of this compound is through the diazotization of 2,5-dimethoxyaniline, followed by a Sandmeyer-type reaction. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method to convert aromatic amines into a wide range of functional groups, including halides, via a diazonium salt intermediate. Given the availability of 2,5-dimethoxyaniline, this transformation represents the most direct and established synthetic route of that era.
The choice of this pathway is guided by fundamental principles of electrophilic aromatic substitution. The amino group in 2,5-dimethoxyaniline is a powerful ortho-, para-director. However, direct iodination of 1,4-dimethoxybenzene can be challenging to control and may lead to a mixture of products. In contrast, the Sandmeyer reaction offers a regiochemically precise method to install the iodo group at the exact position formerly occupied by the amino group.
The First Synthesis: A Mechanistic and Practical Dissection
The inaugural synthesis of this compound can be confidently attributed to a two-step process starting from 2,5-dimethoxyaniline. This process is a classic example of diazonium salt chemistry, a cornerstone of synthetic organic chemistry.[1]
Step 1: Diazotization of 2,5-Dimethoxyaniline
The first critical step is the conversion of the primary aromatic amine, 2,5-dimethoxyaniline, into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated.[1] The amine is dissolved in a strong mineral acid, such as hydrochloric acid, to form the corresponding ammonium salt. An aqueous solution of sodium nitrite is then added slowly. The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. Nitrous acid then reacts with the anilinium ion to form the diazonium salt through a series of intermediates. The low temperature is crucial to prevent the premature decomposition of the diazonium salt and the unwanted formation of phenolic byproducts.
Step 2: Iodination via Sandmeyer-type Reaction
The second step involves the displacement of the diazonium group with an iodide ion. This is achieved by treating the cold diazonium salt solution with a solution of potassium iodide.[1] The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) drives the reaction forward. This nucleophilic substitution on the aromatic ring results in the formation of the stable this compound.
The overall transformation is a testament to the ingenuity of early synthetic chemists, providing a controlled and efficient method for the introduction of an iodine atom onto a functionalized benzene ring.
Experimental Protocol: The First Synthesis of this compound
The following protocol is a representation of the classical method for the synthesis of this compound from 2,5-dimethoxyaniline.
Materials:
-
2,5-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Starch-iodide paper
Procedure:
-
Diazotization: a. In a beaker, dissolve 2,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. d. Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5 °C throughout the addition. e. After the complete addition of sodium nitrite, stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a drop of the reaction mixture on the paper will produce a blue-black color).
-
Iodination: a. In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water. b. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. c. A dark-colored precipitate of the crude product will form, and nitrogen gas will evolve. d. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the completion of the reaction.
-
Work-up and Purification: a. Add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to reduce any excess iodine, until the dark color disappears. b. Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with deionized water, followed by a brine solution. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. f. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [2] |
| Molecular Weight | 264.06 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | <50 °C | [2] |
| Boiling Point | 297.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in common organic solvents | |
| Typical Yield | 70-80% (unoptimized) |
Visualizing the Synthesis
The following diagram illustrates the synthetic workflow for the first synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The discovery and first synthesis of this compound are rooted in the foundational principles of aromatic chemistry. The application of the Sandmeyer reaction to 2,5-dimethoxyaniline provided a robust and regioselective method for its creation, paving the way for its use as a valuable intermediate in organic synthesis. Understanding this historical context and the underlying chemical logic not only enriches our appreciation for the evolution of the field but also provides a solid foundation for the continued application and innovation of this important molecule in modern chemical research and drug development.
References
Methodological & Application
Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling of 2-Iodo-1,4-dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,5-Dimethoxy-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, providing a powerful route to complex molecular architectures.[4] The resulting biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on a particularly valuable substrate: 2-iodo-1,4-dimethoxybenzene. The 2,5-dimethoxyphenyl moiety is a key structural motif in numerous biologically active molecules and functional materials. The strategic placement of the methoxy groups significantly influences the electronic properties and conformational behavior of the resulting biaryl product, making this substrate a critical building block for drug development and materials science professionals. This document provides a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights for successful execution and troubleshooting.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the reaction.[3][4] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate. The high reactivity of aryl iodides compared to bromides or chlorides facilitates this initial step.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. Crucially, this process requires activation of the organoboron species by a base.[1][6] The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the palladium complex.[7]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple, forming the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol Components: A Scientist's Guide to Reagent Selection
The success of the Suzuki coupling is highly dependent on the judicious selection of each component. The following table summarizes the key reagents for the coupling of this compound.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | This compound | The electrophilic partner. Aryl iodides are highly reactive due to the weaker C-I bond, often allowing for milder reaction conditions compared to other halides.[4] |
| Organoboron Reagent | Phenylboronic Acid | The nucleophilic partner. Boronic acids are generally stable, commercially available, and have low toxicity. Boronate esters can also be used.[6] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The heart of the reaction. Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst. More advanced catalysts with bulky phosphine ligands can offer higher activity.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[1] The choice of base can significantly affect yield; carbonates are common, while phosphates are often used for more challenging couplings.[1] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic solvent system is common. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[4] |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethoxybiphenyl
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Round-bottom flask or reaction tube, condenser, magnetic stir bar
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 264 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol, 0.03 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The solvents should be degassed by bubbling with argon for at least 20 minutes prior to use.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-dimethoxybiphenyl.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) was oxidized by air. | Ensure all reagents are dry and solvents are thoroughly degassed. Maintain a positive inert gas pressure throughout the setup. |
| Poor Solubility: Reagents not fully dissolved. | Try a different solvent system (e.g., Toluene/Water, DMF). Increase the solvent volume. | |
| Ineffective Base: Base may be old, hydrated, or not strong enough. | Use a freshly opened or dried base. Consider a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can promote the oxidative homocoupling of the boronic acid.[10] | Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere. |
| High Temperature/Long Reaction Time: Can lead to decomposition pathways. | Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the temperature. | |
| Deborylation of Starting Material | Unstable Boronic Acid: Some boronic acids are prone to decomposition, especially in aqueous media.[11] | Use the boronic acid as soon as it is purchased or prepared. Consider using a more stable boronate ester (e.g., a pinacol ester). |
| Difficulty in Purification | Co-elution with Byproducts: Homocoupled product or residual triphenylphosphine oxide can be difficult to separate. | Optimize chromatography conditions (solvent system, gradient). A hexane wash can sometimes remove nonpolar impurities before the column. |
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Reaction Conditions for 2-Iodo-1,4-dimethoxybenzene
Abstract
The Sonogashira cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of the Sonogashira reaction to couple 2-iodo-1,4-dimethoxybenzene with various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, this substrate is an excellent candidate for this transformation, often proceeding under mild conditions with high efficiency.[3][4] This document details the underlying mechanism, critical reaction parameters, step-by-step experimental protocols for both traditional copper-catalyzed and copper-free conditions, and a troubleshooting guide to ensure successful execution.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction's power lies in its ability to construct complex molecular architectures under mild conditions, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5] The reaction typically employs a dual-catalyst system involving palladium and copper(I) iodide.[1]
The generally accepted mechanism consists of two interconnected catalytic cycles:
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound), forming a Pd(II) complex.[3]
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base to generate a highly reactive copper(I) acetylide intermediate.[3]
-
Transmetalation : The copper acetylide transfers the alkyne moiety to the Pd(II) complex.[3]
-
Reductive Elimination : The resulting diorganopalladium(II) species undergoes reductive elimination to yield the desired 1,4-dimethoxy-2-(alkynyl)benzene product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
A copper-free variant has also been developed to circumvent the primary side reaction—the oxidative homocoupling of the alkyne (Glaser coupling)—which can be promoted by oxygen in the presence of copper.[4][6][7]
Key Parameters for Coupling with this compound
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters.
2.1. Substrate: this compound
This substrate is an electron-rich aryl iodide. The carbon-iodine bond is the weakest among aryl halides, making it highly reactive. This high reactivity allows the coupling to proceed under mild conditions, often at room temperature, which is advantageous for synthesizing complex molecules with sensitive functional groups.[1][4] The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[4]
2.2. Catalyst System
-
Palladium Pre-catalyst : Typically, 1-5 mol% of a palladium source is used. Common pre-catalysts include bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[1]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, typically used in amounts of 2-10 mol%. Its role is to facilitate the reaction at lower temperatures by activating the alkyne.[1]
-
Ligands : Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and influencing its reactivity.[8]
2.3. Base
An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves two primary functions: deprotonating the terminal alkyne to form the acetylide and neutralizing the hydrogen iodide (HI) generated during the reaction.[4] The base is typically used in excess, and can sometimes serve as the solvent.[9]
2.4. Solvent
The reaction requires anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser homocoupling of the alkyne and deactivate the palladium catalyst.[4] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and the amine base itself (e.g., TEA).[10] It is critical to degas the solvent thoroughly before use via methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it.[4][11]
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific alkyne substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling
This protocol is a robust and widely applicable method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to establish an anaerobic environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (0.42 mL, 3.0 mmol).
-
Reaction Initiation: Stir the resulting suspension at room temperature for 10 minutes. Then, add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or GC/MS until the starting aryl iodide is consumed (typically 2-8 hours). Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the alkyne substrate is particularly prone to homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Anhydrous diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (264 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) and DIPEA (0.52 mL, 3.0 mmol) via syringe.
-
Reaction Initiation: Add the terminal alkyne (1.5 mmol) and stir the mixture at room temperature or heat to 50 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC/MS. Copper-free reactions may require longer reaction times or slightly elevated temperatures compared to their copper-catalyzed counterparts.[12]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation & Troubleshooting
Table 1: Typical Reaction Conditions and Outcomes
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Highly reactive, allows for mild conditions.[4] |
| Alkyne | Phenylacetylene | Standard coupling partner for optimization. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Reliable, commercially available pre-catalyst. |
| Cu Co-catalyst | CuI (4 mol%) | Increases reaction rate significantly.[1] |
| Base | Triethylamine (TEA) | Acts as base and acid scavenger.[4] |
| Solvent | THF (degassed) | Good solubility for reagents, easily removed. |
| Temperature | Room Temperature | Sufficient for the highly reactive aryl iodide. |
| Time | 2-8 hours | Typical for complete conversion. |
| Expected Yield | >90% | High yields are common for this substrate. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Impure starting materials. | 1. Use fresh Pd and Cu catalysts. 2. Ensure rigorous degassing of all liquids. Run under a strict inert atmosphere.[4] 3. Purify starting materials if necessary. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition due to oxygen or impurities. 2. Inappropriate solvent or temperature.[4] | 1. Improve inert atmosphere technique. 2. Use fresh, high-purity solvents. Consider a different ligand if the problem persists. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture.[4] 2. Switch to the copper-free protocol (Protocol 2).[7] 3. Reduce the amount of CuI. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a second portion of the catalyst. 2. Add more base to the reaction mixture. |
Experimental Workflow Visualization
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Heck coupling of 2-Iodo-1,4-dimethoxybenzene with alkenes
An Application Note and Protocol Guide to the Heck Coupling of 2-Iodo-1,4-dimethoxybenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Heck coupling, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed C-C bond formation between aryl halides and alkenes. This application note provides a detailed guide to the Heck coupling of this compound with various alkenes. We delve into the mechanistic underpinnings of the reaction, offer optimized, step-by-step protocols, and present troubleshooting guidance to address common experimental challenges. The protocols and insights provided herein are designed to be a valuable resource for chemists in academic research and the pharmaceutical industry, enabling the efficient synthesis of substituted styrene derivatives, which are key intermediates in the development of novel therapeutics and functional materials.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Heck reaction, first reported by Tsutomu Mizoroki and Richard F. Heck in the late 1960s and early 1970s, has revolutionized the way chemists approach the synthesis of complex organic molecules. Its power lies in the ability to forge carbon-carbon bonds with high efficiency and stereoselectivity, a feat that earned Heck, along with Ei-ichi Negishi and Akira Suzuki, the Nobel Prize in Chemistry in 2010.
The substrate at the heart of this guide, this compound, is a particularly valuable building block. The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of the coupling and often leading to higher reaction yields. The resulting dimethoxystyrene derivatives are versatile intermediates, finding application in the synthesis of natural products, pharmaceuticals, and electro-optical materials. This guide provides the practical knowledge to successfully leverage the Heck coupling of this important substrate.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Heck reaction is paramount for troubleshooting and optimization. The catalytic cycle, illustrated below, proceeds through a sequence of well-defined elementary steps involving a palladium catalyst.
Figure 1: The Heck Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed Heck reaction, from the activation of the aryl iodide to the formation of the final product and regeneration of the catalyst.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Alkene Coordination: The alkene substrate coordinates to the palladium center.
-
Migratory Insertion: The aryl group on the palladium complex migrates to one of the carbons of the coordinated alkene in a syn-addition fashion.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-manner, to form the final product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with various alkenes. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially when employing phosphine ligands, which can be sensitive to oxidation.
-
Inert Atmosphere: Heck reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and any sensitive ligands.
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst and promotes the reaction.
Protocol 1: Heck Coupling with an Electron-Deficient Alkene (e.g., Methyl Acrylate)
This protocol is suitable for the coupling of this compound with electron-deficient alkenes.
Figure 2: General Experimental Workflow. A flowchart outlining the key stages of the Heck coupling reaction, from reagent preparation to the final characterization of the purified product.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add the anhydrous solvent, followed by the base (triethylamine or DIPEA) and methyl acrylate via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of this compound with various alkenes.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 80 | 12 | 85-95 |
| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2.0) | DMA | 100 | 24 | 70-85 |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | DIPEA (2.0) | MeCN | 80 | 16 | 80-90 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 120 | 18 | 65-75 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh Pd(OAc)₂ and phosphine ligand. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Poor quality reagents/solvents | Use freshly distilled or purchased anhydrous solvents and high-purity reagents. | |
| Formation of Byproducts | Isomerization of the product | Use a milder base or lower the reaction temperature. |
| Homocoupling of the aryl iodide | Decrease the catalyst loading or add a phosphine ligand to stabilize the catalyst. | |
| Polymerization of the alkene | Add a polymerization inhibitor for highly reactive alkenes; use a slight excess of the alkene. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography; consider recrystallization. |
| Residual catalyst in the product | Filter the reaction mixture through a pad of Celite before workup; perform an aqueous wash with a solution of ammonium chloride. |
Conclusion
The Heck coupling of this compound is a robust and versatile method for the synthesis of valuable dimethoxystyrene derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful implementation of this important transformation in both academic and industrial settings.
Application Notes and Protocols: Buchwald-Hartwig Amination with 2-Iodo-1,4-dimethoxybenzene
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-1,4-dimethoxybenzene, a key transformation for the synthesis of N-aryl-2,5-dimethoxyanilines. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for both primary and secondary amine couplings, and discusses critical experimental parameters and troubleshooting. The provided methodologies are designed to be robust and scalable, ensuring high yields and purity for this important class of compounds.
Introduction: The Strategic Importance of N-Aryl-2,5-dimethoxyanilines
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1][2] This reaction has become indispensable in synthetic organic chemistry, largely overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[1] The synthesis of N-aryl-2,5-dimethoxyanilines, facilitated by the amination of this compound, is of particular interest due to the prevalence of this structural motif in biologically active molecules and functional materials.[3]
This compound is an electron-rich aryl iodide, a class of substrates that are generally highly reactive in palladium-catalyzed cross-coupling reactions. However, the specific reaction conditions, including the choice of ligand, base, and solvent, are critical for achieving optimal outcomes. This guide provides a detailed exploration of these parameters to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction.
Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the Pd(0) catalyst.[4]
Core Components of the Reaction: A Strategic Selection
The success of the Buchwald-Hartwig amination hinges on the judicious selection of its core components. For an electron-rich substrate like this compound, careful consideration of the following is paramount.
Palladium Precursor
A variety of palladium(0) and palladium(II) sources can be used to generate the active Pd(0) catalyst in situ. Common choices include:
| Precursor | Formula | Notes |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Bis(dibenzylideneacetone)palladium(0) | Pd(dba)₂ | Another widely used Pd(0) precursor. |
| Palladium(II) acetate | Pd(OAc)₂ | A stable Pd(II) salt that is reduced in situ to Pd(0). |
For routine applications, Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.
Ligands: The Key to Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For the amination of aryl iodides, a range of effective ligands have been developed.
| Ligand | Type | Key Features |
| XPhos | Monophosphine | A bulky, electron-rich biarylphosphine ligand that is highly effective for a broad range of C-N couplings. |
| RuPhos | Monophosphine | Another versatile biarylphosphine ligand known for its high activity. |
| Josiphos-type ligands | Bidentate | These ferrocene-based ligands are particularly effective for challenging substrates and can promote reactions at low catalyst loadings.[5] |
| Xantphos | Bidentate | A wide bite-angle bisphosphine that has shown broad utility in amination reactions.[6] |
For the amination of this compound, a bulky and electron-rich monophosphine ligand such as XPhos is an excellent first choice. For more challenging couplings or for optimization, exploring bidentate ligands like Josiphos or Xantphos can be beneficial.
Base: Driving the Deprotonation
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | Formula | Strength | Notes |
| Sodium tert-butoxide | NaOtBu | Strong | A highly effective base for a wide range of amines. |
| Cesium carbonate | Cs₂CO₃ | Moderate | A milder base suitable for substrates with base-sensitive functional groups.[6] |
| Potassium phosphate | K₃PO₄ | Moderate | Another milder base option. |
For most primary and secondary amines, sodium tert-butoxide is the base of choice due to its high efficacy. However, if the amine or aryl halide contains base-sensitive functionalities (e.g., esters), a switch to a milder base like cesium carbonate is recommended.[6]
Solvent: The Reaction Medium
The choice of solvent can significantly influence the reaction rate and yield. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations. |
| 1,4-Dioxane | 101 | Another widely used solvent, particularly for couplings involving aryl iodides.[3] |
| tert-Butanol | 83 | Can be used, especially in conjunction with potassium tert-butoxide. |
Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Protocol for the Amination with a Primary Amine
This protocol is suitable for the coupling of this compound with a variety of primary amines.
Figure 2. Experimental workflow for the amination with a primary amine.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, deoxygenated toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, XPhos, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
To the flask, add this compound, the primary amine, and the solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Amination with a Secondary Amine
The protocol for secondary amines is similar to that for primary amines, with minor adjustments in stoichiometry.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, deoxygenated toluene or 1,4-dioxane
Procedure:
Follow the same procedure as for the primary amine coupling.
Data Presentation: Expected Outcomes
The following table provides representative, albeit hypothetical, results for the Buchwald-Hartwig amination of this compound with various amines to illustrate the expected efficiency of the reaction under optimized conditions.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90 | 16 | 88 |
| 4 | Diethylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 90 |
| 5 | 4-Methoxy-aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and deoxygenated conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Use high-purity reagents and solvents. The base, in particular, should be fresh and of high quality.
-
Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst and ligand loading may be beneficial.
-
-
Side Reactions:
-
Hydrodehalogenation: The formation of 1,4-dimethoxybenzene can occur as a side reaction. This can sometimes be mitigated by adjusting the ligand, base, or reaction temperature.
-
Diarylation of Primary Amines: While bulky ligands like XPhos generally provide high selectivity for monoarylation, diarylation can sometimes be observed. Using a slight excess of the primary amine can help to suppress this side reaction.
-
-
Purification:
-
The resulting N-aryl-2,5-dimethoxyanilines are generally amenable to purification by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of a diverse range of N-aryl-2,5-dimethoxyanilines. By carefully selecting the appropriate palladium precursor, ligand, base, and solvent, researchers can achieve high yields and purity for their target compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in pharmaceutical discovery, materials science, and the broader field of synthetic organic chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 2-Iodo-1,4-dimethoxybenzene as a Versatile Building Block in Palladium-Catalyzed Total Synthesis
Introduction: The Strategic Value of 2-Iodo-1,4-dimethoxybenzene
In the intricate field of total synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. This compound (CAS No: 25245-35-6) has emerged as a highly valuable and versatile building block.[1][2] Its structure, featuring an electron-rich dimethoxy-substituted aromatic ring activated by a reactive carbon-iodine bond, makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. The 1,4-dimethoxybenzene moiety is a common structural motif in numerous biologically active natural products and pharmaceutical agents, rendering this building block particularly strategic for drug development professionals.
The C-I bond is the most reactive among aryl halides in the oxidative addition step of palladium-catalyzed cycles, allowing for milder reaction conditions and greater functional group tolerance compared to its bromide or chloride analogs.[3] This high reactivity enables its selective coupling in the presence of other, less reactive halides. This application note provides an in-depth guide to the use of this compound in four cornerstone cross-coupling reactions, complete with mechanistic insights and field-proven laboratory protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO₂ | [1][2] |
| Molecular Weight | 264.06 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | <50 °C | [2] |
| Boiling Point | 297.2 °C at 760 mmHg | [1] |
| CAS Number | 25245-35-6 | [1] |
Palladium-Catalyzed Cross-Coupling: A General Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki.[4] These reactions generally follow a catalytic cycle involving a Pd(0) active species that undergoes oxidative addition with an organohalide, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4][5]
Caption: Generalized catalytic cycle for Pd(0)/Pd(II) cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds between an organoboron species and an organohalide.[5][6] It is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[7]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The subsequent and often rate-limiting step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.[5][8] The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species, accelerating transmetalation.[6]
Protocol: Synthesis of 2,5-Dimethoxy-4'-methylbiphenyl
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Other catalysts like Pd(OAc)₂ with phosphine ligands can be used. |
| Base | K₂CO₃ | Other bases like Cs₂CO₃ or K₃PO₄ can be effective. |
| Solvent | Toluene/H₂O (5:1) | Biphasic system is common; DME or dioxane can also be used.[8] |
| Temperature | 90 °C | Temperature may be adjusted based on substrate reactivity. |
| Typical Yield | 85-95% | Yields are substrate-dependent. |
Application II: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[3][9] This reaction is unique among the common cross-couplings as it employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[3][10] The resulting aryl alkynes are versatile intermediates in the synthesis of natural products and organic materials.[11]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[3] This highly reactive acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step furnishes the aryl alkyne product and regenerates the Pd(0) catalyst.[3] The amine base is crucial as it both deprotonates the alkyne and serves as a ligand and solvent.[10]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 1,4-Dimethoxy-2-(phenylethynyl)benzene
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed triethylamine via syringe, followed by this compound and phenylacetylene.
-
Stir the reaction mixture at room temperature under the inert atmosphere. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the amine salt and catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aryl alkyne.
| Parameter | Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ is also highly effective. |
| Cu Co-catalyst | CuI (4 mol%) | The copper co-catalyst is crucial for high yields at room temperature.[10] |
| Base/Solvent | Triethylamine (Et₃N) | Diisopropylamine (DIPA) can also be used. |
| Temperature | Room Temperature | The high reactivity of the iodide allows for mild conditions.[3] |
| Typical Yield | 90-98% | Yields are generally very high for this transformation. |
Application III: Mizoroki-Heck Reaction for C-C Bond Formation
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene.[4] It is a cornerstone method for the arylation of olefins, producing substituted alkenes that are valuable synthetic intermediates.[12][13]
Mechanistic Rationale
The accepted mechanism involves the oxidative addition of this compound to Pd(0).[12] This is followed by coordination of the alkene to the Pd(II) complex and subsequent migratory insertion of the alkene into the palladium-aryl bond. A β-hydride elimination step then occurs to form the substituted alkene product and a palladium-hydride species.[12] Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.[4]
Protocol: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-phenylethene
This protocol describes the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Styrene (1.2 mmol, 125 mg, 137 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL, anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF under an inert atmosphere.
-
Add this compound, styrene, and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the stilbene derivative.
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) | A pre-catalyst that forms Pd(0) in situ. |
| Ligand | P(o-tol)₃ (4 mol%) | Phosphine ligands are crucial for stabilizing the catalyst. |
| Base | Et₃N | An organic base is required to neutralize the HI formed.[4] |
| Solvent | DMF | A polar aprotic solvent is typically used. |
| Temperature | 100 °C | Higher temperatures are often required for the Heck reaction. |
| Typical Yield | 70-85% | Yields can be variable; side reactions like diarylation are possible. |
Application IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically aryl amines, from aryl halides and amines.[14][15] This reaction has become indispensable in medicinal chemistry, as the aryl amine motif is a key pharmacophore in a vast number of drugs.[16]
Mechanistic Rationale
The reaction is initiated by the oxidative addition of this compound to the Pd(0) catalyst.[15] The resulting Pd(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex.[15] The crucial C-N bond-forming step is reductive elimination, which releases the aryl amine product and regenerates the active Pd(0) catalyst.[14][17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[16]
Protocol: Synthesis of N-Phenyl-2,5-dimethoxyaniline
This protocol provides a method for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
-
Argon or Nitrogen gas supply (glovebox recommended)
Procedure:
-
Inside a glovebox: To an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1 mol% Pd) | A common and effective Pd(0) source. |
| Ligand | XPhos (3 mol%) | Bulky, electron-rich "Buchwald ligands" are essential for high yields.[16] |
| Base | NaOt-Bu | A strong, non-nucleophilic base is required.[15] LHMDS is an alternative. |
| Solvent | Toluene | Anhydrous, non-polar solvents like toluene or dioxane are standard. |
| Temperature | 100 °C | Elevated temperatures are generally necessary. |
| Typical Yield | 80-95% | Highly dependent on the specific amine and ligand used. |
General Experimental Workflow and Purification
A standardized workflow is key to achieving reproducible results in palladium-catalyzed reactions. The inert atmosphere is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. oiccpress.com [oiccpress.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Versatile Pathways for Polysubstituted Aromatic Compounds from 2-Iodo-1,4-dimethoxybenzene
Introduction: The targeted synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The strategic functionalization of readily available building blocks is paramount for the efficient construction of molecular complexity. 2-Iodo-1,4-dimethoxybenzene has emerged as a versatile and valuable starting material, offering a reactive handle for a diverse array of synthetic transformations. The electron-donating methoxy groups activate the aromatic ring and influence the regioselectivity of subsequent reactions, while the iodo-substituent provides a prime site for cross-coupling and metal-halogen exchange reactions.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a variety of polysubstituted aromatic compounds derived from this compound. We will explore key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as alternative strategies such as lithium-halogen exchange. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are presented to empower researchers in their synthetic endeavors.
Characterization of the Starting Material: this compound
A thorough characterization of the starting material is crucial for the successful execution and interpretation of subsequent reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 25245-35-6 |
| Molecular Formula | C₈H₉IO₂ |
| Molecular Weight | 264.06 g/mol |
| Appearance | Liquid |
| Boiling Point | 297.2°C at 760 mmHg[1] |
| Melting Point | <50 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, J = 8.6 Hz, 1H), 6.43 (d, J = 2.6 Hz, 1H), 6.32 (dd, J = 8.6, 2.7 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 161.4, 158.9, 139.2, 107.0, 99.3, 74.8, 56.3, 55.5 |
| Mass Spectrum (GC-MS) | m/z (%): 264.00 (100) [M]⁺ |
I. Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and arylamines due to their broad functional group tolerance and high efficiency. This compound is an excellent substrate for these transformations owing to the high reactivity of the C-I bond.
A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide range of biaryl compounds. The reaction couples an organoboron species, typically a boronic acid, with an organohalide.
Conceptual Workflow:
Figure 1: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl iodides.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., 3:1:1 mixture), degassed
-
Round-bottom flask with condenser, magnetic stir bar, and inert gas inlet
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with a stream of nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of the inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,4-dimethoxybenzene.
Expected Outcome: This protocol is expected to provide moderate to excellent yields of the corresponding biaryl products. The specific yield will depend on the electronic and steric properties of the arylboronic acid used.
B. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Catalytic Cycle:
Figure 2: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is based on standard Sonogashira reaction conditions.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
-
Schlenk flask, magnetic stir bar, and inert gas line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine or diisopropylamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated ammonium salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-1,4-dimethoxybenzene.
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Product | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | 1-methoxy-4-(phenylethynyl)benzene | 95 | |
| 4-Iodotoluene | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)toluene | >95 | [4] |
These examples with structurally similar aryl iodides suggest that high yields can be expected for the Sonogashira coupling of this compound.
C. Heck Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[6] A notable example involves the reaction of the related 2,5-diiodo-1,4-dimethoxybenzene, suggesting a viable pathway for our target substrate.
Protocol 3: Heck Reaction of this compound with n-Butyl Acrylate (Adapted from a similar diiodo-substrate)
This protocol is adapted from the successful Heck reaction of 2,5-diiodo-1,4-dimethoxybenzene with n-butyl acrylate.[7]
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask, magnetic stir bar, and inert gas line
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(dba)₂, and K₂CO₃ in anhydrous DMF.
-
Add n-butyl acrylate to the mixture.
-
Heat the reaction to 100-120 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the (E)-butyl 3-(2,5-dimethoxyphenyl)acrylate.
Expected Outcome: Based on the high yield (94%) reported for the analogous diiodo-substrate, a good to excellent yield is anticipated for this reaction.[7]
D. Buchwald-Hartwig Amination: Formation of Arylamines
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[8] This reaction has broad substrate scope and functional group tolerance.
Conceptual Mechanism:
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: General Procedure for the Buchwald-Hartwig Amination of this compound
This is a general protocol based on established methods for the amination of aryl iodides.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a suitable pre-catalyst
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-(2,5-dimethoxyphenyl)amine derivative.
II. Alternative Strategies: Lithium-Halogen Exchange
For instances where palladium-catalyzed methods may be unsuitable, or to access different substitution patterns, lithium-halogen exchange offers a powerful alternative. This reaction involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to generate an aryllithium species.[9] This highly reactive intermediate can then be trapped with a variety of electrophiles. The exchange with iodine is particularly rapid.[10]
Protocol 5: Lithium-Iodine Exchange and Trapping with an Electrophile
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Electrophile (e.g., DMF, CO₂, an aldehyde, or a ketone) (1.2 equiv)
-
Schlenk flask, syringes, and inert gas setup
Procedure:
-
To a flame-dried Schlenk flask under argon, dissolve this compound in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile to the solution of the generated 2,5-dimethoxyphenyllithium at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or another suitable method.
Table 3: Potential Products from Trapping 2,5-Dimethoxyphenyllithium
| Electrophile | Product |
| N,N-Dimethylformamide (DMF) | 2,5-Dimethoxybenzaldehyde |
| Carbon Dioxide (CO₂) | 2,5-Dimethoxybenzoic acid |
| Acetaldehyde | 1-(2,5-Dimethoxyphenyl)ethanol |
| Acetone | 2-(2,5-Dimethoxyphenyl)propan-2-ol |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.
-
Organolithium Reagents: These reagents are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.
-
Solvents: Use anhydrous and deoxygenated solvents for most of these reactions to ensure optimal catalyst activity and prevent quenching of reactive intermediates.
Conclusion
This compound serves as an exceptionally useful and versatile platform for the synthesis of a wide array of polysubstituted aromatic compounds. The palladium-catalyzed cross-coupling reactions described herein provide modular and efficient routes to biaryls, arylalkynes, and arylamines. Furthermore, lithium-halogen exchange offers a complementary strategy for the introduction of a diverse range of functional groups. By understanding the principles behind these transformations and adhering to the detailed protocols, researchers can effectively leverage this valuable starting material to construct complex molecular architectures for a multitude of applications in science and technology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnc.ir [ijnc.ir]
- 4. scribd.com [scribd.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of 2-Iodo-1,4-dimethoxybenzene in Modern Medicinal Chemistry: A Guide to Synthesis and Protocol
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 2-iodo-1,4-dimethoxybenzene has emerged as a cornerstone scaffold, prized for its predictable reactivity and its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale underpinning its use.
Introduction: The Versatility of the this compound Scaffold
This compound is an aromatic compound characterized by a benzene ring substituted with two methoxy groups and an iodine atom. Its molecular formula is C8H9IO2, and its molecular weight is 264.06 g/mol .[1][2] The key to its utility in medicinal chemistry lies in the ortho- and para-activating and directing effects of the methoxy groups, which influence the electronic properties of the benzene ring, and the presence of the iodine atom. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities, a critical aspect in the generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 25245-35-6 | [1][2] |
| Molecular Formula | C8H9IO2 | [1][2] |
| Molecular Weight | 264.06 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 297.2°C at 760 mmHg | [1] |
| Density | 1.655 g/cm³ | [1] |
Safety and Handling:
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3][4] Store the compound in a cool, dry place away from strong oxidizing agents.[3][5]
Core Applications in the Synthesis of Bioactive Molecules
The strategic placement of the iodo and dimethoxy groups on the benzene ring makes this compound a valuable precursor for a range of bioactive molecules, including anticancer and neuroprotective agents. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Synthesis of Combretastatin Analogs as Potent Anticancer Agents
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[3] The dimethoxyphenyl moiety is a key pharmacophore in many combretastatin analogs. This compound serves as an excellent starting material for the synthesis of these analogs, allowing for the introduction of various substituents at the 2-position to explore SAR.
A common strategy involves a Suzuki cross-coupling reaction to form a biaryl linkage, a core structural feature of many combretastatin analogs.
Protocol 1: Synthesis of a Combretastatin Analog via Suzuki Cross-Coupling
This protocol outlines the synthesis of a biaryl compound, a key intermediate for combretastatin analogs, using this compound and a substituted phenylboronic acid.
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Causality in Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source for Suzuki couplings. It is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.[6]
-
Solvent System: The use of a dioxane/water solvent system allows for the dissolution of both the organic and inorganic reagents.
Construction of G-Quadruplex Ligands for Anticancer Therapy
G-quadruplexes (G4s) are secondary structures found in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions.[7] Small molecules that can bind to and stabilize G4 structures are promising candidates for anticancer drug development.[8] The planar aromatic core of this compound makes it an attractive scaffold for the synthesis of G4 ligands.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for elaborating the this compound core to create extended aromatic systems capable of interacting with G4 structures.
Protocol 2: Synthesis of a G-Quadruplex Ligand Precursor via Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne to generate a key intermediate for G4 ligand synthesis.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylpyridine)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Palladium and Copper Co-catalyst: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Anhydrous Conditions: The reaction is typically carried out under anhydrous conditions to prevent side reactions.
Development of Neuroprotective Agents
The 1,4-dimethoxybenzene moiety is found in various natural and synthetic compounds with neuroprotective properties.[10][11] The development of novel neuroprotective agents often involves the synthesis of libraries of compounds with diverse functionalities to probe their interaction with biological targets. The Buchwald-Hartwig amination reaction provides a powerful method for introducing nitrogen-containing functional groups onto the this compound scaffold.
Protocol 3: Synthesis of an Arylamine for Neuroprotective Agent Development via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig amination.
-
Bulky Ligand: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[12]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
-
Anhydrous Aprotic Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in key cross-coupling reactions, coupled with the biological relevance of the dimethoxyphenyl scaffold, makes it an indispensable tool for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in their drug discovery efforts. Future applications of this compound will likely involve its incorporation into more complex and diverse molecular scaffolds, driven by the continuous development of novel cross-coupling methodologies and a deeper understanding of the molecular basis of disease.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 2-Iodo-1,4-dimethoxybenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 2-iodo-1,4-dimethoxybenzene. The electron-donating nature of the methoxy groups on this substrate can present unique challenges, and this resource aims to equip you with the knowledge to overcome them and achieve high-yielding, reproducible results.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.
Q1: My Suzuki reaction with this compound is resulting in low or no product yield. What are the primary factors to investigate?
Low yields in this specific Suzuki coupling can often be attributed to a few critical parameters. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas. Degassing solvents is a critical step.[1][2][3]
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source [e.g., Pd(PPh₃)₄, Pd(OAc)₂] is fresh and has been stored correctly.[4] Older catalysts can exhibit reduced activity.
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4] Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[1]
-
Base: The purity and strength of the base are crucial.[5] Ensure your base is anhydrous if the reaction conditions call for it. Some bases should be freshly powdered or activated.[2]
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I suppress this?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Causality: Oxygen can promote the oxidative homocoupling of the boronic acid. Additionally, certain palladium catalyst systems can be more prone to facilitating this side reaction.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.[3] Techniques like freeze-pump-thaw cycles or bubbling with an inert gas for an extended period (15-30 minutes) are effective.[7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can often suppress homocoupling by favoring the desired cross-coupling pathway.[4][8]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling. Consider adjusting the stoichiometry.
Q3: The reaction seems to stall before completion, even after an extended reaction time. What could be the cause?
Reaction stalling often points to catalyst deactivation.
Causality: The active Pd(0) catalyst can be deactivated through several pathways, including oxidation by residual oxygen or impurities in the reagents or solvent.[1][6] In some cases, the formation of inactive palladium aggregates (palladium black) can also occur.
Solutions:
-
Catalyst and Ligand Integrity: Use fresh, high-quality catalyst and ligands. Phosphine ligands are susceptible to oxidation to phosphine oxides, which can hinder catalytic activity.[4]
-
Precatalyst Choice: Consider using more robust, air-stable palladium precatalysts (e.g., XPhos Pd G3 or G4) which are designed for efficient generation of the active Pd(0) species in situ.[9]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. An optimal temperature must be determined experimentally. A typical range for Suzuki couplings is 80-110 °C.[3][10]
Frequently Asked Questions (FAQs)
What is the optimal palladium catalyst and ligand combination for the Suzuki coupling of this compound?
While there is no single "best" combination for all substrates, certain systems are known to be highly effective for electron-rich aryl iodides.
-
Traditional Catalysts: Pd(PPh₃)₄ is a classic and often effective catalyst for coupling aryl iodides.[11][12]
-
Modern Catalyst Systems: For challenging couplings or to achieve higher yields and faster reaction times, systems using a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand are often superior.[3][13]
| Catalyst System | Ligand | Typical Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Readily available, effective for many aryl iodides. |
| Pd(OAc)₂ / SPhos | SPhos | High activity, good for challenging substrates, often allows for lower catalyst loading.[8][13] |
| Pd₂(dba)₃ / XPhos | XPhos | Excellent for electron-rich and sterically hindered substrates.[8] |
| PdCl₂(dppf) | dppf | Highly effective for a range of iodo-heterocycles and aryl iodides.[13] |
How does the choice of base and solvent affect the reaction outcome?
The base and solvent play a crucial role in the catalytic cycle and their selection can significantly impact the yield.[5][6][14]
The Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[5][15]
Common Bases and Their Properties:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates.[5][16] Cesium carbonate is more soluble in organic solvents and can be beneficial for less reactive substrates.[5]
-
Phosphates (K₃PO₄): A strong base that is often highly effective, particularly with boronic esters and in challenging couplings.[5][8]
-
Hydroxides (NaOH, KOH): Strong bases that can be very effective but may not be compatible with base-sensitive functional groups.[14]
The Role of the Solvent: The solvent must be capable of dissolving the reagents and, in many cases, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[6]
Common Solvent Systems:
-
Toluene/Water or Dioxane/Water: Classic biphasic systems that are effective for a wide range of Suzuki couplings.[12][17]
-
Ethanol/Water: A "greener" solvent mixture that can be highly effective.[10][18]
-
Aprotic Polar Solvents (DMF, DMSO): Can be used, but require careful degassing and may be more difficult to remove during workup.[4][19]
Can you provide a reliable starting protocol for a Suzuki reaction with this compound?
The following protocol provides a robust starting point for optimization.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst system [e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)].
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).[12]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Suzuki Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 2-Iodo-1,4-dimethoxybenzene
Welcome to the technical support center for 2-Iodo-1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during reactions with this versatile reagent. As an electron-rich aryl iodide, this compound is a valuable building block in cross-coupling chemistry; however, its electronic nature can also predispose it to specific side reactions. This document provides field-proven insights and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Understanding the Reactivity of this compound
The two electron-donating methoxy groups on the benzene ring of this compound significantly influence its reactivity. These groups increase the electron density of the aromatic ring, which can enhance the rate of oxidative addition in some cross-coupling reactions. However, this electron-rich nature can also promote undesirable side reactions. The key to successful reactions with this substrate lies in understanding and mitigating these potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: The most common impurity is the starting material, 1,4-dimethoxybenzene. Another potential impurity, arising from the iodination of 1,4-dimethoxybenzene, is 2,5-diiodo-1,4-dimethoxybenzene[1][2]. The presence of this di-iodinated species can lead to the formation of double-addition byproducts in your reaction.
Q2: How can I purify this compound if I suspect it contains di-iodinated impurities?
A2: Recrystallization is often an effective method for purifying this compound. A plausible solvent system for recrystallization is ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a non-polar eluent system, such as hexane/ethyl acetate, can also be used to separate the mono- and di-iodinated compounds.
Q3: Why is my cross-coupling reaction with this compound sluggish or failing?
A3: While aryl iodides are generally reactive, the electron-donating methoxy groups in this compound can sometimes make the oxidative addition step of the catalytic cycle less favorable compared to electron-poor aryl iodides. Additionally, steric hindrance from the ortho-methoxy group can play a role. Ensure your catalyst system is appropriate for electron-rich aryl halides; often, the use of bulky, electron-rich phosphine ligands is beneficial. Also, verify the integrity of your catalyst, as palladium catalysts can decompose and form inactive palladium black[3].
Troubleshooting Guide for Common Side Products
This section provides a detailed breakdown of common side products observed in reactions with this compound and offers strategies to minimize their formation.
Side Product 1: 1,4-Dimethoxybenzene (Hydrodeiodination)
Hydrodeiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction with aryl iodides.
Symptoms:
-
Consumption of starting material without the formation of the desired product.
-
Presence of a non-polar spot on TLC corresponding to 1,4-dimethoxybenzene.
-
Mass spectrometry data indicating the presence of a compound with a molecular weight corresponding to 1,4-dimethoxybenzene.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Presence of a Hydrogen Source | Trace amounts of water, alcohols, or other protic species in the reaction mixture can act as a hydrogen source. | Ensure all reagents and solvents are rigorously dried and degassed. |
| Formation of Palladium Hydride Species | Certain reaction conditions, particularly with strong bases, can lead to the formation of palladium hydride (Pd-H) intermediates, which can then participate in reductive dehalogenation. | Use a weaker base (e.g., K₃PO₄ instead of NaOtBu) or carefully control the stoichiometry of a strong base. |
| Slow Reductive Elimination | If the desired C-C or C-N bond-forming reductive elimination is slow, the competing hydrodeiodination pathway can become more prominent. | Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands) to accelerate the reductive elimination step[4]. |
Side Product 2: 2,2',5,5'-Tetramethoxy-1,1'-biphenyl (Homocoupling)
Homocoupling of two molecules of this compound can be a significant issue, particularly in reactions like Suzuki and Sonogashira couplings.
Symptoms:
-
Formation of a high molecular weight byproduct with a mass corresponding to the dimer of the deiodinated starting material.
-
Often observed as a less polar spot on TLC compared to the desired product.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira reactions (Glaser coupling)[5][6]. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction[3][7]. |
| High Concentration of Copper Catalyst (Sonogashira) | In Sonogashira couplings, the copper(I) co-catalyst can facilitate the oxidative homocoupling of the alkyne. | Reduce the loading of the copper catalyst or switch to a copper-free Sonogashira protocol[3][8]. |
| Slow Cross-Coupling Rate | If the desired cross-coupling is slow, the competing homocoupling pathway can become more favorable. | Optimize the reaction temperature and catalyst system to accelerate the cross-coupling reaction. The use of bulky ligands can sometimes suppress homocoupling[6]. |
Side Product 3: Di-substituted Products (from Di-iodo Impurity)
If your starting material is contaminated with 2,5-diiodo-1,4-dimethoxybenzene, you may observe the formation of products where your coupling partner has added to both positions.
Symptoms:
-
Presence of a higher molecular weight byproduct in mass spectrometry analysis.
-
Complex NMR spectra with unexpected signals.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Impure Starting Material | The presence of 2,5-diiodo-1,4-dimethoxybenzene in the starting material. | Purify the starting this compound by recrystallization or column chromatography before use. |
| Reaction Stoichiometry | Using a large excess of the coupling partner can drive the reaction towards double substitution. | Carefully control the stoichiometry of your reagents. If mono-substitution is desired, using a slight excess of the di-iodo compound with one equivalent of the coupling partner might be a strategy, followed by purification. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Products
This protocol is designed to minimize hydrodeiodination and homocoupling in the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent the homocoupling of the terminal alkyne (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (TEA) (3.0 equiv, distilled and degassed)
-
Degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Add the degassed THF, followed by the degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
purification of crude 2-Iodo-1,4-dimethoxybenzene by recrystallization
Technical Support Center: Purification of 2-Iodo-1,4-dimethoxybenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. It addresses common challenges, offers troubleshooting solutions, and presents a validated protocol to ensure high purity and recovery.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] For this compound, the process involves dissolving the crude, impure solid in a minimum amount of a suitable hot solvent. At this elevated temperature, both the desired compound and soluble impurities dissolve. As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[3]
Q2: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][4] This differential solubility is crucial for achieving good recovery.
A general rule of thumb is "like dissolves like."[2] this compound is a moderately polar aromatic compound due to its methoxy ether groups and the polarizable iodine atom. Therefore, solvents of moderate polarity, such as ethanol, methanol, or isopropanol, are excellent starting points. For a systematic approach, test the solubility of a small amount of your crude product in various solvents (see table below).[4][5]
Q3: My crude product is slightly colored. Will recrystallization remove the color?
In many cases, yes. Colored impurities are often present in small quantities and may remain in the mother liquor upon cooling. However, if the color persists in the crystals, it indicates a significant colored impurity. In such situations, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (Norit). The charcoal adsorbs the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6] Be aware that using too much charcoal can also adsorb your product, reducing the overall yield.
Q4: What are the most common impurities I might encounter?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Material: Typically 1,4-dimethoxybenzene.[7][8]
-
Di-iodinated Byproducts: Such as 1,4-diiodo-2,5-dimethoxybenzene.[8][9]
-
Reagents or Catalysts: Residual iodine or other reagents from the iodination reaction.
A successful recrystallization relies on these impurities having different solubility profiles from the desired product. For example, 1,4-dimethoxybenzene is generally more soluble in nonpolar solvents than the iodinated product.
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used. This is the most common reason.[10] The solution is not saturated enough for crystals to form. 2. The solution is supersaturated. Crystal nucleation has not initiated.[10] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until the solution becomes slightly cloudy while hot, then add a few drops of hot solvent to redissolve before cooling.[10] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[10] The microscopic scratches provide a surface for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch. |
| The product separates as an oil ("oiling out") instead of forming crystals. | 1. The compound's melting point is lower than the solvent's boiling point. The solid is melting in the hot solution rather than dissolving.[10][11] 2. The solution is cooling too rapidly. 3. High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation. | 1. Re-heat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. 2. Slow Down Cooling: Allow the flask to cool to room temperature on a surface that doesn't draw heat away quickly (e.g., a cork ring or paper towels) before moving it to an ice bath.[10] 3. Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. |
| The final yield of pure crystals is very low. | 1. Using too much solvent during dissolution. [2][3] Even cold solvent will dissolve some of your product. 2. Premature crystallization during hot filtration. The compound crystallizes in the funnel. 3. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold. [2] | 1. Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to the crude solid until it just dissolves.[2] 2. Prevent Premature Crystallization: Use a stemless funnel and pre-heat the funnel and filter paper by pouring hot solvent through it just before filtering your solution. Keep the solution hot during filtration. 3. Minimize Wash Volume: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving the product.[2][6] |
| The recrystallized product is still impure (e.g., broad melting point range). | 1. The solution was cooled too quickly. This traps impurities within the rapidly forming crystal lattice. 2. The chosen solvent is not appropriate. The impurities may have similar solubility to the product in that solvent. | 1. Ensure Slow Cooling: Maximize crystal purity by allowing the solution to cool to room temperature undisturbed before placing it in an ice bath.[1] 2. Re-crystallize: Perform a second recrystallization, potentially using a different solvent or a solvent-pair system (see protocol below). |
Solvent Selection Data
Choosing the right solvent is critical.[12] The following table provides a guide for screening solvents for the recrystallization of this compound, based on its chemical structure and general solubility principles.[2][13]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior | Recommendation |
| Water (H₂O) | High | 100 | Insoluble at all temperatures. | Unsuitable as a primary solvent; excellent as an anti-solvent with ethanol or methanol.[14] |
| Methanol (CH₃OH) | High | 65 | Good solubility when hot, low solubility when cold. | Excellent candidate. Low boiling point is advantageous. |
| Ethanol (C₂H₅OH) | High | 78 | Good solubility when hot, low solubility when cold. | Excellent candidate. A very common and effective choice.[14] |
| Isopropanol (C₃H₈O) | Medium | 82 | Good solubility when hot, low solubility when cold. | Good candidate. |
| Acetone (C₃H₆O) | Medium | 56 | May be too effective, dissolving the compound even when cold. | Test carefully; may lead to low recovery.[15] |
| Toluene (C₇H₈) | Low | 111 | Good solubility when hot, but may be too soluble when cold. | Possible candidate, but higher boiling point may promote oiling out.[14] |
| Hexanes (C₆H₁₄) | Low | ~69 | Likely insoluble or poorly soluble even when hot. | Unsuitable as a primary solvent; good candidate as an anti-solvent.[14] |
Experimental Protocol: Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound.
Solvent Selection
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble.[1]
-
Heat the test tube in a water bath. The solid should dissolve completely.
-
Cool the test tube in an ice bath. A good yield of crystals should form. If this test is successful, proceed with this solvent.
Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[3]
-
Add a boiling chip or magnetic stir bar.
-
On a hot plate in a fume hood, add the minimum amount of hot recrystallization solvent in small portions, swirling the flask, until the solid just dissolves.[6]
(Optional) Hot Filtration for Insoluble Impurities
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Place a piece of fluted filter paper in a stemless glass funnel.
-
Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Pour a small amount of hot solvent through the filter paper.
-
Quickly pour the hot solution containing your product through the fluted filter paper into the clean, hot flask.
Crystallization
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Collection and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and connect it to a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent and turn on the vacuum to seat the paper.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor.[2]
Drying the Crystals
-
Continue to draw air through the crystals in the funnel for several minutes to help them dry.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely. For higher purity, dry them in a vacuum oven.
-
Once dry, weigh the crystals to determine the yield and measure the melting point to assess purity.
Recrystallization Workflow Diagram
The following diagram illustrates the logical steps and decision points in the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docsity.com [docsity.com]
- 7. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 8. 1,4-Diiodo-2,5-dimethoxybenzene | CAS#:51560-21-5 | Chemsrc [chemsrc.com]
- 9. Sciencemadness Discussion Board - Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
how to remove unreacted 1,4-dimethoxybenzene from product
Topic: Effective Removal of Unreacted 1,4-Dimethoxybenzene from Your Product
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
As a Senior Application Scientist, I understand that the success of a synthesis is not only determined by the reaction yield but also by the purity of the final product. Unreacted starting materials, such as 1,4-dimethoxybenzene, can interfere with subsequent reactions, biological assays, and final product specifications. This guide provides a comprehensive, experience-driven approach to tackling the common challenge of removing residual 1,4-dimethoxybenzene. We will explore various purification techniques, explaining the underlying principles and offering detailed protocols to help you select and execute the most effective strategy for your specific product.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1,4-dimethoxybenzene that I can exploit for its removal?
A1: Understanding the properties of 1,4-dimethoxybenzene is the foundation for selecting an appropriate purification method. Here are its key characteristics:
| Property | Value | Implication for Separation |
| Appearance | White crystalline solid[1][2][3] | Can be visually monitored during recrystallization. |
| Melting Point | 54-56 °C[1][4] | A relatively low melting point can be a factor in choosing recrystallization solvents. |
| Boiling Point | 212.6 °C[1] | Distillation is a viable option if your product has a significantly different boiling point. |
| Solubility | Slightly soluble in water; very soluble in organic solvents like ether, benzene, acetone, and ethanol[1][2][3][5] | This solubility profile is ideal for liquid-liquid extraction and provides options for recrystallization solvents. |
| Polarity | Generally considered a non-polar molecule due to its symmetrical structure[6][7] | This is the most critical property for separation by column chromatography and extraction. |
Q2: My product is a polar compound. What is the most straightforward method to remove the non-polar 1,4-dimethoxybenzene?
A2: For separating a polar product from a non-polar impurity like 1,4-dimethoxybenzene, liquid-liquid extraction is often the most efficient initial step. This technique leverages the differing solubilities of your product and the impurity in two immiscible liquid phases, typically an aqueous phase and an organic phase.[5] Since your product is polar, it will preferentially dissolve in the aqueous phase (or can be made to do so), while the non-polar 1,4-dimethoxybenzene will remain in the organic solvent.
Q3: When should I consider using column chromatography?
A3: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[7][8] You should consider using column chromatography when:
-
Your product and 1,4-dimethoxybenzene have similar solubilities, making extraction and recrystallization difficult.
-
You need to separate your product from other byproducts in addition to 1,4-dimethoxybenzene.
-
You require a very high degree of purity.
Given that 1,4-dimethoxybenzene is non-polar, it will travel quickly through a polar stationary phase (like silica gel) with a non-polar mobile phase, while your more polar product will be retained longer, allowing for effective separation.
Q4: Is recrystallization a good option for removing 1,4-dimethoxybenzene?
A4: Recrystallization can be an excellent method for purifying a solid product, provided you can find a suitable solvent system.[9][10] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while 1,4-dimethoxybenzene remains soluble at both temperatures or has significantly different solubility. This allows your product to crystallize out upon cooling, leaving the impurity behind in the solvent.[11]
Q5: Can I use distillation to remove 1,4-dimethoxybenzene?
A5: Distillation is a viable option if your product has a boiling point that is significantly different from that of 1,4-dimethoxybenzene (212.6 °C).[1] If your product has a much higher boiling point or is a solid with a high melting point, you may be able to remove the 1,4-dimethoxybenzene by simple or vacuum distillation. However, this method is less common for this specific separation unless the product is thermally stable and has a very different volatility.
Troubleshooting Guides & Detailed Protocols
Method 1: Liquid-Liquid Extraction (Acid-Base Extraction)
This is a highly effective method when your product contains an acidic or basic functional group.
This technique modifies the polarity of your product by converting it into a salt, making it soluble in the aqueous phase. The non-polar 1,4-dimethoxybenzene, lacking acidic or basic properties, remains in the organic phase.[12][13][14]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction (for an acidic product):
-
Add a dilute aqueous base (e.g., 5% sodium bicarbonate or 5% sodium hydroxide solution) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated product (now a salt) will be in the aqueous layer, while 1,4-dimethoxybenzene remains in the organic layer.
-
Drain the aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery of the product.
-
-
Extraction (for a basic product):
-
Follow the same procedure as above, but use a dilute aqueous acid (e.g., 5% hydrochloric acid). The protonated product will move to the aqueous layer.
-
-
Isolation of 1,4-dimethoxybenzene: The organic layer now contains the 1,4-dimethoxybenzene. It can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to recover the unreacted starting material if desired.
-
Product Recovery:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the basic extracts (for an acidic product) or basify the acidic extracts (for a basic product) with concentrated acid or base, respectively, until your product precipitates out.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, try adding a small amount of brine (saturated NaCl solution) and swirling gently.
-
Poor Separation: If your product is not fully extracting into the aqueous layer, consider using a stronger base/acid or performing more extractions.
Caption: Acid-Base Extraction Workflow
Method 2: Column Chromatography
Ideal for separating compounds with different polarities when extraction is not feasible.
A solution of the mixture is passed through a column packed with a solid adsorbent (stationary phase). Due to differences in polarity, compounds travel through the column at different rates when a solvent (mobile phase) is passed through, leading to separation.[6][7][8] Non-polar compounds like 1,4-dimethoxybenzene will elute first with a non-polar solvent system.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for separating moderately polar to non-polar compounds.
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine the optimal eluent system.
-
For separating a polar product from non-polar 1,4-dimethoxybenzene, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[15]
-
Aim for an Rf value of ~0.2-0.4 for your product on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the eluent as the separation progresses.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified product.
-
-
Poor Separation (overlapping spots on TLC): The eluent system may be too polar. Try a less polar solvent mixture.
-
Cracked Column: The column may have run dry. Always keep the silica gel covered with the eluent.
Caption: Column Chromatography Workflow
Method 3: Recrystallization
A powerful technique for purifying solid compounds.
This method relies on the principle that the solubility of most solids increases with temperature. A suitable solvent will dissolve the desired compound and the impurity at a high temperature. Upon cooling, the desired compound will crystallize out in a pure form, while the impurity remains dissolved in the mother liquor.[9][10]
-
Solvent Selection:
-
The ideal solvent should dissolve your product sparingly at room temperature but completely at its boiling point.
-
1,4-dimethoxybenzene should either be very soluble in the cold solvent or much more soluble than your product.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, hexane, toluene) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip).
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
No Crystals Form: The solution may not be saturated enough, or it may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product.
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a low melting point or the presence of impurities that lower the melting point. Try using a lower boiling point solvent or a larger volume of solvent.
Caption: Choosing a Purification Method
References
- 1. solutions.sulzer.com [solutions.sulzer.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. columbia.edu [columbia.edu]
- 7. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Home Page [chem.ualberta.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. p.urbanpro.com [p.urbanpro.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. columbia.edu [columbia.edu]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Iodo-1,4-dimethoxybenzene
Welcome to the technical support center dedicated to optimizing catalyst loading for cross-coupling reactions involving 2-Iodo-1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: The Balancing Act of Catalyst Loading
Optimizing catalyst loading is a critical parameter in any cross-coupling reaction. It directly impacts reaction efficiency, cost-effectiveness, and product purity. For a substrate like this compound, which is an electron-rich aryl iodide, specific challenges can arise. This guide will walk you through common issues and provide actionable solutions grounded in established catalytic principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, focusing on issues related to catalyst loading.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low or non-existent yield. Could the catalyst loading be the issue?
Answer: Yes, improper catalyst loading is a frequent cause of poor reaction outcomes. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Catalyst Loading: While aryl iodides are generally more reactive than bromides or chlorides, an insufficient amount of the active palladium species will naturally lead to low conversion. For initial screenings with this compound, a catalyst loading in the range of 1-5 mol % is a common starting point. If you observe a low yield, a careful, incremental increase in catalyst loading can be beneficial.
-
Catalyst Deactivation: The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst deactivation. This inactive form of palladium can result from:
-
Exposure to Oxygen: Palladium(0) catalysts are sensitive to air. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Inefficient Pre-catalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species. If this activation is slow or incomplete, the concentration of the active catalyst will be too low. Consider pre-catalysts that are known to efficiently generate the active species under your reaction conditions.
Issue 2: Formation of Significant Side Products
Question: I'm observing a significant amount of homocoupling of my coupling partner and/or dehalogenation of the this compound. How can I mitigate this by adjusting the catalyst loading?
Answer: The formation of side products is often a kinetic issue that can be influenced by catalyst concentration.
-
Homocoupling: This side reaction is particularly common in Suzuki-Miyaura and Sonogashira couplings. While often promoted by oxygen, high local concentrations of the active catalyst can also favor this pathway. If you are using a high catalyst loading, consider reducing it. For Sonogashira couplings, minimizing the amount of the copper(I) co-catalyst can also be effective.
-
Dehalogenation (Proto-deiodination): The replacement of the iodine atom with hydrogen is a common side reaction with electron-rich aryl halides like this compound. This can be caused by the presence of palladium-hydride (Pd-H) species.
-
Optimize Base and Ligand: The choice of base and ligand can influence the formation of Pd-H species. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.
-
Catalyst Loading: While not the primary solution, a very high catalyst loading in a poorly optimized system can exacerbate the issue by increasing the concentration of all palladium species, including those that may lead to dehalogenation.
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For a Suzuki-Miyaura reaction with an aryl iodide, a good starting point for catalyst loading is typically in the range of 0.5 to 2 mol % of the palladium source. Given that this compound is an activated substrate due to the electron-donating methoxy groups and the reactive C-I bond, lower catalyst loadings are often achievable upon optimization.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating key steps in the catalytic cycle.
-
Bulky, Electron-Rich Ligands (e.g., Buchwald-type phosphines, N-heterocyclic carbenes): These ligands are highly effective at promoting oxidative addition and reductive elimination. Their efficiency often allows for the use of lower catalyst loadings (sometimes in the ppm range for highly active systems).
-
Less Bulky Ligands (e.g., Triphenylphosphine): While classic, these ligands may require higher catalyst loadings to achieve comparable reaction rates and yields, especially with challenging substrates.
Q3: Can I use a "ligand-free" protocol with this compound to simplify the reaction, and how does this impact catalyst loading?
A3: "Ligand-free" protocols, which typically use a simple palladium salt like Pd(OAc)₂, have been reported, particularly for Heck and Suzuki reactions with aryl iodides. However, the term can be misleading as other components in the reaction mixture (solvent, base, or even the substrate) can act as ligands. For these systems, a higher catalyst loading (e.g., 2-5 mol %) might be necessary to compensate for the lower stability of the active species.
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A4: The use of well-defined pre-catalysts is often preferred for reproducibility and for reactions that are sensitive to the ligand-to-metal ratio.
-
In situ Generation (e.g., Pd(OAc)₂ + Ligand): This method is flexible and cost-effective. However, the exact nature and concentration of the active species can be uncertain.
-
Pre-catalysts (e.g., Palladacycles): These are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species with a precise 1:1 or 2:1 ligand-to-metal ratio. This can lead to more consistent results and may allow for lower catalyst loadings.
Q5: How can I monitor the reaction to optimize catalyst loading effectively?
A5: Real-time or frequent reaction monitoring is crucial for optimization. Techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS): These techniques provide quantitative data on the conversion and the formation of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.
By creating a reaction progress curve (conversion vs. time) at different catalyst loadings, you can determine the minimum amount of catalyst required to achieve the desired reaction rate and yield.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically varying the catalyst loading.
-
Setup: In a series of oven-dried Schlenk tubes, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: To each tube, add the palladium pre-catalyst and ligand in varying amounts (see table below).
-
Degassing: Seal the tubes with septa, and degas the system by subjecting it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Place the tubes in a pre-heated oil bath and stir at the desired temperature.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture, quench it, and analyze by GC/MS or LC/MS to determine the conversion.
-
Work-up and Analysis: Once the reaction is complete, cool to room temperature, perform a standard aqueous work-up, and purify the product by column chromatography.
Table 1: Example Catalyst Loading Screen for Suzuki-Miyaura Coupling
| Entry | Pd Pre-catalyst (mol %) | Ligand (mol %) | Ligand:Pd Ratio | Observations (Hypothetical) |
| 1 | 0.5 | 1.0 | 2:1 | Slow reaction, incomplete conversion after 24h |
| 2 | 1.0 | 2.0 | 2:1 | Good conversion after 8h |
| 3 | 2.0 | 4.0 | 2:1 | Complete conversion within 4h |
| 4 | 5.0 | 10.0 | 2:1 | Rapid reaction, but some catalyst decomposition observed |
Catalytic Cycle and Deactivation Pathway
Caption: The palladium-catalyzed cross-coupling cycle and a common deactivation pathway.
Technical Support Center: Scale-Up Synthesis of 2-Iodo-1,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-Iodo-1,4-dimethoxybenzene. As Senior Application Scientists, we understand the nuances of transitioning a laboratory-scale reaction to a larger production environment. This resource is designed to address the specific challenges you may encounter, offering practical solutions grounded in established chemical principles.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates and fine chemicals. The reaction typically involves the electrophilic iodination of 1,4-dimethoxybenzene. While seemingly straightforward on a small scale, scaling up this process introduces several complexities that can significantly impact yield, purity, and safety.
Common Scale-Up Challenges:
-
Reaction Control and Exothermicity: Iodination reactions can be exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in a large volume is essential for consistent product quality. Improper mixing can lead to localized "hot spots" and side reactions.
-
Byproduct Formation: The formation of di-iodinated and other polysubstituted products is a common issue, requiring careful control of stoichiometry and reaction conditions.[1]
-
Purification and Isolation: Separating the desired product from unreacted starting materials, byproducts, and the iodinating agent on a large scale can be challenging and may require optimization of crystallization or distillation processes.
-
Safety and Handling: Handling large quantities of iodine-containing reagents and corrosive acids necessitates robust safety protocols and appropriate personal protective equipment (PPE).
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up synthesis of this compound.
Low Yield and Incomplete Conversion
Q1: My large-scale reaction is resulting in a low yield of this compound, and I'm recovering a significant amount of unreacted 1,4-dimethoxybenzene. What are the likely causes and how can I improve the conversion?
A1: Low conversion on a larger scale often points to issues with reaction kinetics, reagent activity, or mass transfer. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Iodinating Agent:
-
Iodine (I₂) with an Oxidant: This is a common and cost-effective method. However, the reactivity can be sluggish. On a larger scale, ensure your oxidant (e.g., hydrogen peroxide, nitric acid) is added at a controlled rate to maintain a steady concentration of the active iodinating species.[2][3] Inadequate oxidant levels will result in incomplete conversion.
-
Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than I₂ alone.[4] If you are using ICl, ensure it is of high purity and handled under anhydrous conditions, as moisture can deactivate it.
-
N-Iodosuccinimide (NIS): While often used in smaller-scale syntheses, the cost of NIS can be a limiting factor for large-scale production.[5][6] If you are using NIS, ensure your reaction conditions are optimized for its reactivity, which can be lower than other reagents for less activated substrates.[5]
-
-
Optimize Reaction Temperature and Time:
-
While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.[4] A careful optimization study to find the ideal balance between reaction rate and selectivity is crucial for scale-up.
-
Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. Do not rely solely on time parameters established at the lab scale.
-
-
Improve Mass Transfer:
-
Inadequate mixing can lead to localized depletion of the iodinating agent. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider the use of baffles or different impeller designs to improve mixing efficiency.
-
If using a biphasic system, a phase-transfer catalyst may be necessary to facilitate the reaction between the organic and aqueous phases.[7]
-
Formation of Di- and Poly-iodinated Byproducts
Q2: My final product is contaminated with significant amounts of 2,5-diiodo-1,4-dimethoxybenzene. How can I improve the selectivity for the mono-iodinated product?
A2: The formation of di-iodinated byproducts is a classic challenge in electrophilic aromatic substitution. Here are key strategies to enhance mono-selectivity:
-
Strict Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to 1,4-dimethoxybenzene. Using a slight excess of the substrate can favor mono-iodination.[4]
-
Controlled Reagent Addition: Add the iodinating agent slowly and at a controlled rate to the solution of 1,4-dimethoxybenzene. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second iodination event on the already formed product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve selectivity for the mono-iodinated product.[4]
-
Choice of Iodinating Agent: Some iodinating reagents offer better selectivity than others. For example, using iodine with a mild oxidant may provide better control over the reaction compared to a highly reactive agent like ICl.
| Parameter | To Favor Mono-iodination | To Favor Di-iodination |
| Stoichiometry (Iodinating Agent : Substrate) | < 1:1 or 1:1 | > 2:1 |
| Reaction Temperature | Lower | Higher |
| Rate of Addition of Iodinating Agent | Slow, controlled | Rapid |
Purification and Isolation Challenges
Q3: I'm struggling to effectively separate the this compound from the di-iodinated byproduct and unreacted starting material on a large scale. What purification strategies are most effective?
A3: Large-scale purification requires robust and scalable methods.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.
-
Recrystallization: This is often the most practical and cost-effective method for purifying solid products on a large scale.
-
Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent system that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain either highly soluble or insoluble.
-
Cooling Profile: The rate of cooling during crystallization can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals.
-
-
Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production due to the high solvent consumption and cost of stationary phase. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.
III. Experimental Workflow and Methodologies
General Iodination Protocol (Illustrative Example)
This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular scale and equipment.
dot
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermometer, and addition funnel. The reactor should be purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with 1,4-dimethoxybenzene and a suitable solvent (e.g., acetic acid, dichloromethane).[8]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an appropriate cooling system.
-
Preparation of Iodinating Agent Solution: In a separate vessel, prepare a solution of the iodinating agent (e.g., iodine and an oxidant, or iodine monochloride) in the same solvent.
-
Addition of Iodinating Agent: Slowly add the iodinating agent solution to the stirred reaction mixture via the addition funnel, maintaining the temperature within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable analytical technique (e.g., HPLC, GC, or TLC).
-
Quenching: Once the reaction is complete, quench any excess iodinating agent by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[4] The disappearance of the characteristic iodine color indicates complete quenching.
-
Work-up: Allow the mixture to warm to room temperature. If an organic solvent was used, separate the organic layer. If the reaction was conducted in an acid like acetic acid, it may be necessary to dilute with water and extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent or by fractional distillation under reduced pressure.
IV. Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated area, preferably in a fume hood, especially when working with volatile solvents and corrosive reagents.
-
Handling of Reagents:
-
Iodine: Iodine can cause skin and respiratory irritation. Avoid inhalation of vapors and direct contact with skin.[9]
-
Iodine Monochloride: ICl is corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Acids: Concentrated acids like sulfuric acid and acetic acid are highly corrosive and can cause severe burns.[10]
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.
V. Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for this reaction to make it "greener"?
A1: While some iodination reactions can be performed in water, the insolubility of 1,4-dimethoxybenzene in water can make this challenging.[8][11] A co-solvent or a phase-transfer catalyst might be necessary to achieve a reasonable reaction rate.[7] Additionally, the work-up procedure would need to be adapted for an aqueous system.
Q2: What is the role of an oxidant when using molecular iodine (I₂)?
A2: Molecular iodine (I₂) is a relatively weak electrophile.[12] An oxidant (e.g., H₂O₂, nitric acid) is used to oxidize iodide (I⁻), which is formed during the reaction, back to I₂, or to generate a more potent iodinating species in situ.[12] This makes the overall process more efficient and atom-economical.
Q3: My product is a dark oil and won't crystallize. What should I do?
A3: A dark, oily product often indicates the presence of impurities, possibly polymeric byproducts or residual iodine.
-
Initial Purification: Try washing the oil with a sodium thiosulfate solution to remove any remaining iodine.
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the oil.
-
Solvent Trituration: Add a small amount of a solvent in which the product is poorly soluble and stir or sonicate the mixture. This can sometimes help to induce crystallization.
-
-
Chromatography: If all else fails, a small portion of the oil can be purified by column chromatography to obtain a pure sample that can then be used as seed crystals for the bulk of the material.
Q4: How can I confirm the regiochemistry of my product?
A4: The structure of the product, this compound, can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methoxy groups. The coupling patterns of the aromatic protons will confirm the position of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule, further confirming the structure.
-
Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the mass of this compound.
VI. Concluding Remarks
The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting. By anticipating and addressing the challenges outlined in this guide, researchers and production chemists can improve the efficiency, robustness, and safety of this important chemical transformation.
VII. References
-
BenchChem Technical Support Team. (2025). troubleshooting low yields in ICl iodination reactions. BenchChem. 4
-
ACS GCI Pharmaceutical Roundtable. (2025). Iodination. Wordpress. 13
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). troubleshooting common errors in iodine titration experiments. BenchChem. 9
-
Wordpress. (2025). I2 and Electrophilic I+ reagents. Wordpress. 12
-
ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using.... ResearchGate. --INVALID-LINK--
-
Chemsrc. (2025). This compound | CAS#:25245-35-6. Chemsrc. --INVALID-LINK--
-
Sciencemadness.org. (2012). Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents?. Sciencemadness.org. --INVALID-LINK--
-
Acta Chimica Slovenica. (n.d.). Iodination of Organic Compounds Using the Reagent System I. Acta Chimica Slovenica. --INVALID-LINK--
-
TCI AMERICA. (n.d.). Iodination [Synthetic Reagents]. TCI AMERICA. --INVALID-LINK--
-
Wordpress. (2025). Specific Solvent Issues with Iodination. Wordpress. --INVALID-LINK--
-
Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound. Google Patents. --INVALID-LINK--
-
Google Patents. (n.d.). CN103172480B - Method for preparing iodo aromatic hydrocarbon. Google Patents. --INVALID-LINK--
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. --INVALID-LINK--
-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Rhodium.ws. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Why did my iodine clock reaction not work?. Chemistry Stack Exchange. --INVALID-LINK--
-
Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of di-iodination conditions a. a Unless otherwise noted,.... ResearchGate. --INVALID-LINK--
-
Reddit. (2022). Help needed! Why my appel reaction did not work ?. Reddit. --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
BenchChem. (2025). Challenges in the scale-up synthesis of 1,4-di(butan-2-yl)benzene. BenchChem. --INVALID-LINK--
-
Guidechem. (n.d.). This compound 25245-35-6 wiki. Guidechem. --INVALID-LINK--
-
ResearchGate. (2025). Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones. ResearchGate. --INVALID-LINK--
-
Chemistry 211. (2012). Experiment 1. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. --INVALID-LINK--
-
Sciencemadness Discussion Board. (2008). Asymmetric Etherification of 1,4-dihydroxybenzene. Sciencemadness Discussion Board. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) 2-Iodo-1,3-dimethoxybenzene. ResearchGate. --INVALID-LINK--
-
YouTube. (2020). Alkylation of 1,4-Dimethoxybenzene. YouTube. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Iodo-1,3-dimethoxybenzene 97 16932-44-8. Sigma-Aldrich. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Iodo-2,4-dimethoxybenzene 97 20469-63-0. Sigma-Aldrich. --INVALID-LINK--
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. --INVALID-LINK--
-
BenchChem. (2025). challenges in scaling up the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. BenchChem. --INVALID-LINK--
-
Scribd. (2023). 210 - 1,4-Di-T-Butyl-2,5-Dimethoxy Benzene and Acetanilide - Sp. 2023. Scribd. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. ResearchGate. --INVALID-LINK--
References
- 1. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sciencemadness Discussion Board - Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 13. Iodination - Wordpress [reagents.acsgcipr.org]
preventing deiodination of 2-Iodo-1,4-dimethoxybenzene during reactions
Technical Support Center: 2-Iodo-1,4-dimethoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination During Synthetic Reactions
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions for a common yet frustrating challenge in organic synthesis: the undesired deiodination of this compound. The electron-rich nature of this valuable building block makes it susceptible to this side reaction, particularly in palladium-catalyzed cross-coupling reactions. This resource combines mechanistic insights with field-proven protocols to help you maximize yields and ensure the integrity of your synthetic routes.
Troubleshooting Guide: Problem-Oriented Solutions
This section addresses specific problems you may encounter in the lab. Each question is followed by an analysis of the underlying causes and a set of actionable steps to resolve the issue.
Issue 1: Significant deiodination observed in a Suzuki-Miyaura coupling reaction.
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant formation of 1,4-dimethoxybenzene, confirmed by GC-MS or ¹H NMR.
-
Reaction mixture turns black quickly, suggesting catalyst decomposition (Pd black).
Q: My Suzuki coupling of this compound with an arylboronic acid is failing. I'm isolating mostly 1,4-dimethoxybenzene. What is causing this, and how can I fix it?
A: This is a classic case where the undesired hydrodeiodination pathway is outcompeting the desired cross-coupling catalytic cycle. The electron-donating methoxy groups on your starting material make the aryl iodide more electron-rich, which can slow down the oxidative addition step and make the C-I bond susceptible to other reductive pathways.[1]
Underlying Causes & Solutions:
-
Inefficient Catalyst System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for this electron-rich substrate, leading to slow turnover and allowing side reactions to dominate.[2]
-
Solution: Switch to bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), which helps the desired coupling reaction outpace deiodination.
-
-
Inappropriate Base or Solvent: The base and solvent can create a reducing environment that facilitates deiodination. Protic solvents (like methanol or water) can act as a hydrogen source, and certain bases can generate palladium-hydride (Pd-H) species that are key culprits in hydrodehalogenation.[3]
-
Solution: Use an anhydrous, aprotic solvent and a non-nucleophilic base.
-
Optimized Protocol Recommendation (Suzuki-Miyaura):
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Precursors that readily form active Pd(0). |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote fast catalytic turnover. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that minimize side reactions. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents that do not serve as a proton source.[4] |
| Temperature | 80-100 °C | Start at a lower temperature and increase only if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous exclusion of oxygen and moisture is critical. |
Issue 2: Deiodination occurs in Sonogashira or Buchwald-Hartwig reactions.
Symptoms:
-
Formation of 1,4-dimethoxybenzene alongside the desired alkyne or amine product.
-
In Sonogashira coupling, significant homocoupling of the terminal alkyne (Glaser coupling) may also be observed.[5][6][7]
Q: I'm attempting a Sonogashira coupling, but deiodination is a major issue. Is this common, and what adjustments should I make?
A: Yes, deiodination can also plague Sonogashira and Buchwald-Hartwig aminations.[8][9] The mechanisms involve similar palladium catalytic cycles, making them susceptible to the same hydrodehalogenation side reactions. For Sonogashira reactions, the copper co-catalyst can sometimes promote side reactions, while in Buchwald-Hartwig aminations, the strong bases used can generate the problematic Pd-H species.[8]
Solutions & Optimization:
-
For Sonogashira Coupling:
-
Consider Copper-Free Conditions: The copper co-catalyst, while often beneficial, can promote alkyne homocoupling and other side reactions.[6][10] A copper-free protocol, often using a slightly higher palladium loading and a suitable amine base/solvent like pyrrolidine or Et₃N, can be cleaner.
-
Ligand Choice: Use ligands like XPhos or cataCXium® A to stabilize the palladium catalyst and promote the desired C-C bond formation.
-
Base Selection: A bulky amine base such as diisopropylethylamine (DIPEA) can be effective.
-
-
For Buchwald-Hartwig Amination:
-
Use a Bulky Ligand: This is critical. Second and third-generation Buchwald ligands (e.g., BrettPhos, RuPhos) are specifically designed to handle challenging substrates and promote clean C-N bond formation by accelerating reductive elimination.[11]
-
Base Choice: Use a strong, non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). While strong, their steric bulk can sometimes mitigate side reactions compared to smaller alkoxides.[12]
-
Temperature Control: Run the reaction at the lowest possible temperature that affords a reasonable reaction rate.
-
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the desired catalytic cycle against the undesired deiodination pathway.
Caption: Competing Suzuki Coupling and Deiodination Pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrodeiodination in palladium-catalyzed reactions?
A1: Hydrodeiodination, or dehalogenation, is a reductive process where the C-I bond is cleaved and replaced by a C-H bond. In palladium catalysis, this typically occurs via one of two main pathways:
-
Formation of a Palladium-Hydride Species (Pd-H): A Pd(0) complex can react with trace water, protic solvents, or even the amine or boronic acid reagents to form a Pd(II)-hydride intermediate. This species can then undergo reductive elimination with the aryl group to form the deiodinated arene.[3]
-
Direct Reduction: In some cases, the aryl-palladium intermediate can be directly reduced by a component in the reaction mixture, such as an amine, a phosphine ligand, or a basic alkoxide.
Q2: How can I reliably detect and quantify the amount of deiodination?
A2: The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile products. You can quantify the ratio of your desired product to the 1,4-dimethoxybenzene byproduct by integrating the peak areas, often using an internal standard for accuracy.
-
¹H NMR Spectroscopy: You can integrate characteristic peaks of the product and the 1,4-dimethoxybenzene byproduct in the crude reaction mixture. The singlet for the four aromatic protons of 1,4-dimethoxybenzene is usually distinct and easy to integrate.
-
LC-MS: For less volatile products, LC-MS is the preferred method for separation and identification.
Q3: Are there any non-palladium-catalyzed reactions that can cause deiodination?
A3: Yes. Deiodination is not exclusive to palladium catalysis. It can occur under various conditions:
-
Photochemical Reactions: Aryl halides can undergo dehalogenation when exposed to UV light, especially in the presence of a hydrogen donor like methanol or isopropanol.[13][14]
-
Strongly Basic/Nucleophilic Conditions: Strong bases like organolithium reagents (e.g., n-BuLi) can cause halogen-metal exchange, which upon aqueous workup, leads to the protonated (deiodinated) product.
-
Reductive Conditions: Other reducing agents, including certain transition metals or hydride sources, can also effect deiodination.[15]
Q4: How should I store this compound to ensure its stability?
A4: While relatively stable, it is good practice to store this compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent potential light-induced degradation over long periods. Keep the container tightly sealed to protect it from moisture.
Experimental Protocol: A Validated Method for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize deiodination.
Objective: To couple this compound with phenylboronic acid.
Workflow Diagram:
Caption: Optimized Suzuki-Miyaura Experimental Workflow.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Reaction Setup: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes by cycling between vacuum and the inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the 1,4-dimethoxybenzene byproduct.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Grignard Formation with 2-Iodo-1,4-dimethoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from 2-iodo-1,4-dimethoxybenzene. As an electron-rich aryl iodide, this substrate can present unique challenges. This document provides in-depth troubleshooting advice and detailed protocols to ensure successful synthesis of 2,5-dimethoxyphenylmagnesium iodide.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] However, its sensitivity to experimental conditions means that even experienced chemists can face challenges with initiation and yield. The formation of a Grignard reagent from an electron-rich aryl halide like this compound can be particularly capricious. This guide will walk you through the most common failure points and provide systematic solutions to overcome them.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding failed Grignard reactions with this specific substrate.
Q1: My Grignard reaction with this compound won't start. What's the most likely cause?
A1: The most common culprit for a failed Grignard initiation is the presence of even trace amounts of water or a passivated magnesium surface. Grignard reagents are potent bases and will be quenched by any protic source, most commonly water.[2] Additionally, magnesium turnings are coated in a layer of magnesium oxide (MgO) which prevents the reaction with the aryl halide.[2]
Q2: I'm using anhydrous solvents and oven-dried glassware, but the reaction still fails. What else could be wrong?
A2: Beyond moisture, several other factors can inhibit the reaction. Ensure your this compound is pure and free of acidic impurities. The quality and activation of your magnesium are also critical. For electron-rich aryl halides, standard activation methods may not be sufficient. You should also consider the possibility of Wurtz-type homocoupling, a major side reaction with some halides.[3]
Q3: What are the visual signs of a successful Grignard initiation?
A3: A successful initiation is typically marked by a noticeable exotherm (the flask will feel warm), the appearance of a cloudy gray or brownish solution, and potentially gentle bubbling at the magnesium surface. If you are using an activator like iodine, its characteristic color will fade.[4]
Q4: Is Tetrahydrofuran (THF) or diethyl ether (Et₂O) better for this reaction?
A4: Both are suitable, but THF is often preferred for aryl halides as it is a better solvent for stabilizing the Grignard reagent.[3] Its higher boiling point also allows for a wider temperature range for the reaction.[5]
Systematic Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and solve the problem.
Step 1: Rigorous Exclusion of Water and Oxygen
Grignard reagents are highly sensitive to both water and atmospheric oxygen.[6] It is imperative to create a strictly anhydrous and inert environment.
Protocol 1: Preparation of Anhydrous Glassware and Inert Atmosphere
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) must be meticulously dried. This can be achieved by:
-
Oven-drying at 120-150°C for at least 4 hours, then assembling the apparatus while hot and allowing it to cool under a stream of dry, inert gas (Nitrogen or Argon).
-
Flame-drying the assembled apparatus under vacuum and then back-filling with an inert gas.
-
-
Inert Atmosphere: Once assembled, maintain a positive pressure of inert gas throughout the entire experiment. This is typically achieved using a gas bubbler or a balloon filled with the inert gas.
Protocol 2: Solvent Purification
Commercial anhydrous solvents can still contain trace amounts of water that are detrimental to Grignard formation. For particularly sensitive reactions, further drying is recommended.
-
Solvent Still: Set up a solvent still to reflux the ether solvent over a suitable drying agent.
-
For THF: Use sodium metal with benzophenone as an indicator. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. .
-
-
Distillation: Distill the required volume of solvent directly into the reaction flask immediately before use.
Caution: Never distill ethers to dryness, as this can concentrate explosive peroxides.
Step 2: Magnesium Activation
The passive layer of magnesium oxide on the surface of the magnesium turnings is a significant barrier to reaction initiation.[2] The following methods can be used to activate the magnesium.
Magnesium Activation Techniques
| Activation Method | Procedure | Key Considerations |
| Mechanical Grinding | Briefly grind the magnesium turnings in a dry mortar and pestle under an inert atmosphere before adding them to the reaction flask. | This physically breaks the oxide layer, exposing a fresh metal surface.[2] |
| Iodine Activation | Add a single, small crystal of iodine to the magnesium turnings in the reaction flask. Gentle warming can be applied. | The disappearance of the purple iodine vapor and brown color in the solvent is a good indicator of activation.[4] |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the magnesium suspension in a small amount of solvent. | The observation of ethylene gas bubbling indicates that the magnesium is active.[5] |
| Ultrasonication | Place the reaction flask in an ultrasonic bath for 10-15 minutes. | Sonication can help to dislodge the oxide layer from the magnesium surface.[4] |
Step 3: Reaction Initiation and Execution
Once you have ensured an anhydrous, inert environment and have activated the magnesium, you can proceed with the reaction.
Protocol 3: Grignard Reagent Formation
-
Setup: To your flask containing the activated magnesium turnings under an inert atmosphere, add a portion of your anhydrous THF or diethyl ether.
-
Initiation: Add a small amount (approx. 5-10%) of your this compound solution in the anhydrous ether to the stirred magnesium suspension.
-
Observation: Watch for the signs of initiation (gentle reflux, cloudiness, exotherm). Gentle warming with a heat gun may be necessary, but be prepared to cool the flask if the reaction becomes too vigorous.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to ensure all the magnesium has reacted. The final solution should be a cloudy gray/brown color.
Advanced Strategies for a Stubborn Reaction
For particularly challenging substrates like this compound, where standard methods may give "unsatisfactory and capricious results," more advanced techniques may be necessary.[7]
Alternative Activation: The MgCl₂/K/KI System
For the related, and similarly challenging, 2,5-dimethoxybromobenzene, a more potent activation method has been reported to give reliable results.[7] This involves the in-situ generation of highly reactive magnesium.
Procedure Outline: A mixture of freshly cut potassium, anhydrous magnesium chloride, and potassium iodide in dimethoxyethane is refluxed under nitrogen. The this compound is then added to this mixture and refluxed to form the Grignard reagent.[7]
Note: This method involves highly reactive alkali metals and should only be performed by experienced chemists with appropriate safety precautions in place.
Visual Troubleshooting Guide
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key components in the formation of 2,5-dimethoxyphenylmagnesium iodide.
Caption: Systematic workflow for troubleshooting a failed Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks regarding dimethoxybenzene Grignards , Hive Novel Discourse [chemistry.mdma.ch]
stability and storage conditions for 2-Iodo-1,4-dimethoxybenzene
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Welcome to the technical support guide for 2-Iodo-1,4-dimethoxybenzene (CAS No: 25245-35-6). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and storage of this versatile reagent, providing not just procedures but the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three factors: light, temperature, and strong oxidizing agents.
-
Light Sensitivity: Aromatic iodides can be susceptible to photodegradation. While specific data for this compound is not extensively published, it is a known phenomenon for this class of molecules that exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to impurities. Some safety data sheets for related compounds, like 1,4-dimethoxybenzene, explicitly mention light sensitivity.[1]
-
Thermal Stress: Although generally stable at room temperature, prolonged exposure to elevated temperatures should be avoided.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3][4]
-
Chemical Incompatibility: this compound is incompatible with strong oxidizing agents.[2][3][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q2: I've noticed a discoloration in my stored this compound. What could be the cause and is it still usable?
A2: Discoloration, often a shift towards a yellowish or brownish hue from its typical liquid or low-melting solid state, is a common indicator of degradation. This is frequently due to the formation of elemental iodine (I₂) resulting from the slow decomposition of the compound, often initiated by light exposure.
Whether the material is still usable depends on the extent of degradation and the sensitivity of your application. For qualitative or less sensitive synthetic steps, a minor discoloration might be acceptable. However, for quantitative studies, high-purity applications, or reactions sensitive to radical initiators, using discolored material is not recommended. It's advisable to purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[6] | Refrigeration minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always strictly necessary for short-term storage, an inert atmosphere displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis over the long term. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation.[7] |
| Container | Tightly sealed container[3][4][8] | Prevents exposure to atmospheric moisture and contaminants. |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
If you are experiencing variability in your reaction outcomes, consider the stability of your starting material.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps:
-
Assess Reagent Purity: Before starting a reaction, especially after long-term storage, it is prudent to check the purity of your this compound. A quick ¹H NMR or TLC can reveal the presence of significant impurities.
-
Evaluate Storage History: Was the compound stored according to the recommended conditions (refrigerated, in the dark, under an inert atmosphere)? If not, degradation is a likely culprit.
-
Purification: If impurities are detected, purification may be necessary. Recrystallization from a suitable solvent system can be effective for removing minor impurities.
-
Consider Reaction Setup: The methoxy groups on the benzene ring make it electron-rich and susceptible to certain electrophilic reactions.[9] Ensure your reaction conditions are free of strong oxidizing agents and that solvents are properly degassed if your reaction is sensitive to oxygen.
Issue 2: Material Solidified in the Bottle
This compound is sometimes supplied as a liquid or a low-melting solid.[10] If it has solidified, this is generally not a sign of degradation but rather a result of storage at low temperatures.
Protocol for Handling Solidified Material:
-
Gentle Warming: Allow the container to warm to room temperature slowly. If necessary, a lukewarm water bath can be used to gently melt the solid. Avoid aggressive heating, as this can cause thermal degradation.
-
Homogenize: Once melted, gently swirl the container to ensure the contents are homogeneous before use.
-
Inert Gas Blanket: Before re-sealing, it is good practice to flush the headspace of the container with an inert gas like argon or nitrogen to displace any air that has entered.
Experimental Protocol: Purity Assessment by ¹H NMR
This protocol outlines the steps to verify the purity of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Objective: To confirm the identity and assess the purity of this compound before use in a chemical reaction.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.
-
-
Transfer to NMR Tube:
-
Using a pipette, transfer the solution to a clean, dry NMR tube.
-
-
Acquire Spectrum:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure.
-
-
Data Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks.
-
Compare the observed chemical shifts and coupling patterns to a reference spectrum for this compound.[11] The expected aromatic protons and the two methoxy group singlets should be present.
-
Look for any unexpected peaks, which would indicate the presence of impurities. The relative integration of these impurity peaks compared to the product peaks can give a semi-quantitative measure of purity.
-
References
- 1. 1,4-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound(25245-35-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Workup Procedures for 2-Iodo-1,4-dimethoxybenzene Reactions
An in-depth technical guide to the electronic effects of methoxy groups in 1-Iodo-2,3,4-trimethoxybenzene is available.[1]
Welcome to the technical support center for experiments involving 2-Iodo-1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions utilizing this versatile aryl iodide. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Core Characteristics of this compound
Understanding the physical and chemical nature of your starting material is the foundation of a successful workup.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence workup?
A1: this compound is a white crystalline solid.[2] Its nonpolar nature, due to the symmetrical arrangement of the methoxy groups and the large iodine atom, dictates its solubility.[2] It is sparingly soluble in water but exhibits good solubility in common organic solvents like diethyl ether, ethyl acetate, dichloromethane (DCM), and acetone.[2][3] This solubility profile is ideal for standard liquid-liquid extractions.
| Property | Value | Source |
| CAS Number | 25245-35-6 | [4] |
| Molecular Formula | C₈H₉IO₂ | [5] |
| Molecular Weight | 264.06 g/mol | - |
| Appearance | White crystalline solid | [2] |
| Melting Point | 54-56 °C | [6] |
| Boiling Point | 212.6 °C (for 1,4-dimethoxybenzene) | [6] |
| Solubility | Sparingly soluble in water; Soluble in ether, benzene, acetone | [2][3] |
Q2: How stable is this compound and are there specific storage conditions I should follow?
A2: The compound is generally stable under standard laboratory conditions (room temperature, protected from light). However, like many aryl iodides, it can be sensitive to light over long periods, which may cause gradual decomposition and discoloration. For long-term storage, it is best kept in an amber glass bottle in a cool, dark place. No special handling regarding air or moisture is typically required for storage, but as with all reagents, it should be stored in a tightly sealed container.
Q3: What is the primary electronic effect of the two methoxy groups on the reactivity of the C-I bond?
A3: The two methoxy groups (-OCH₃) are located para and meta to the iodine atom. Both are strong electron-donating groups through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This significantly increases the electron density of the benzene ring. This elevated electron density can make the oxidative addition step in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck) more challenging compared to electron-deficient aryl iodides.[7] However, the C-I bond remains the most reactive site for such couplings compared to C-Br or C-Cl bonds.[8][9]
Section 2: Troubleshooting Workup for Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Heck, and Sonogashira coupling are common applications for this compound. The workup procedures share common challenges related to removing the catalyst and inorganic salts.
Workflow for Post-Coupling Workup
Caption: General workup decision tree for Pd-catalyzed reactions.
Specific Troubleshooting Questions
Q4: My Suzuki coupling reaction mixture is black, and the yield is low. What happened and how do I work it up?
A4: The black color is characteristic of precipitated palladium black, an inactive and aggregated form of the palladium catalyst.[10] This indicates catalyst decomposition, which is a primary cause of low yield.
-
Causality: Catalyst decomposition can be caused by excessively high temperatures, a poor choice of ligand, or the presence of impurities. The electron-rich nature of this compound can sometimes make the oxidative addition step sluggish, and prolonged heating to force the reaction can lead to catalyst death.[7]
-
Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a generous amount of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter the entire mixture through a pad of Celite® or silica gel. This is crucial for removing the finely dispersed palladium black, which can otherwise complicate the extraction and purification steps.[11]
-
Wash the Celite® pad thoroughly with more of the organic solvent to recover any adsorbed product.
-
Proceed with the aqueous workup on the collected filtrate as outlined in the diagram above. Typically, this involves washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Q5: I am observing a significant amount of 1,4-dimethoxybenzene (the deiodinated starting material) in my final product. How can I prevent this and remove it?
A5: The formation of 1,4-dimethoxybenzene is a result of a common side reaction called hydrodeiodination (or dehalogenation).[10]
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species. These species can form from the reaction of the palladium catalyst with trace amounts of water, the base, or certain solvents. The Pd-H species then reacts with your starting material, this compound, to replace the iodine with a hydrogen atom.[10]
-
Prevention during Reaction:
-
Choice of Base: Use anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides, which can be sources of protons.[10]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can accelerate the desired C-C bond formation, outcompeting the deiodination pathway.[10]
-
-
Removal during Workup: Separating 1,4-dimethoxybenzene from your desired product can be challenging due to similar polarities.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is the most effective method.
-
Recrystallization: If your product is a solid, recrystallization may be effective if the solubility difference between the product and the byproduct is significant in a given solvent system.
-
Q6: The workup of my Sonogashira reaction is messy. How do I effectively remove the copper and palladium catalysts and the amine base?
A6: The Sonogashira coupling uses both palladium and copper catalysts, along with an amine base (like triethylamine or diisopropylamine), all of which must be removed.[12][13]
-
Optimized Workup Protocol:
-
After reaction completion, concentrate the mixture to remove the bulk of the amine base and solvent.
-
Redissolve the residue in ethyl acetate or DCM.
-
Wash the organic solution with a dilute acid, such as 2 M HCl or saturated aqueous ammonium chloride (NH₄Cl).[14] This step protonates and transfers the residual amine base into the aqueous layer.
-
The NH₄Cl wash can also help in complexing and removing some of the copper salts. If copper residues persist (often seen as a green or blue aqueous layer), a wash with a dilute (2-5%) aqueous ammonia solution can be effective. The ammonia forms a deep blue tetraamminecopper(II) complex, which is highly water-soluble.
-
Filter the organic layer through a small plug of silica gel to capture residual palladium and copper species before final drying and concentration.[15]
-
Section 3: Troubleshooting Workup for Other Common Reactions
Q7: I am running an Ullmann condensation with this compound and a phenol. How do I get rid of the copper catalyst during workup?
A7: Traditional Ullmann reactions often use stoichiometric amounts of copper metal or copper salts at high temperatures in polar aprotic solvents like DMF or NMP.[16][17] Removing the copper species is a key challenge.
-
Causality: Copper salts can be poorly soluble in both the organic solvent and standard aqueous washes, leading to persistent contamination and difficult phase separations.
-
Workup Protocol:
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any insoluble copper metal or salts.
-
Transfer the filtrate to a separatory funnel.
-
Perform an extensive wash with aqueous ammonium hydroxide (e.g., 5-10% solution) mixed with saturated ammonium chloride. This combination is highly effective: ammonia complexes with Cu(I) and Cu(II) ions, making them soluble in the aqueous phase, while the electrolyte helps break any emulsions.[18]
-
Wash subsequently with water and brine.
-
Dry the organic layer, concentrate, and purify as needed.
-
Q8: I'm attempting to form a Grignard reagent from this compound, but the reaction won't initiate. What is the problem?
A8: Grignard reagent formation is notoriously sensitive to atmospheric moisture and oxygen.[19][20] Failure to initiate is the most common problem.
-
Causality: Magnesium metal has a passivating layer of magnesium oxide on its surface that prevents it from reacting with the aryl halide.[21] Any trace of water will react with and quench the Grignard reagent faster than it can be formed.[19]
-
Troubleshooting & Protocol:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Anhydrous ether or THF must be used as the solvent.[19][21]
-
Magnesium Activation: The oxide layer on the magnesium turnings must be disrupted. This can be achieved by:
-
Adding a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere (N₂ or Ar).
-
-
Initiation: Add a small portion of your this compound solution to the activated magnesium. Gentle heating or sonication may be required to initiate the reaction, which is often indicated by slight turbidity or spontaneous refluxing of the ether.[20] Once initiated, the rest of the aryl iodide solution can be added dropwise.
-
-
Workup of Grignard Reaction:
-
Cool the reaction flask in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[20] This is a milder and safer alternative to quenching with water or dilute acid, as it minimizes the exothermic reaction.
-
Once the quenching is complete, add more organic solvent and transfer the mixture to a separatory funnel.
-
Wash with water, then brine, dry the organic layer, and concentrate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,4-Dimethoxybenzene, 99+% | Fisher Scientific [fishersci.ca]
- 4. This compound | CAS#:25245-35-6 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. scispace.com [scispace.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. adichemistry.com [adichemistry.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-1,4-dimethoxybenzene and 2-Bromo-1,4-dimethoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Aryl halides are foundational building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 2-iodo-1,4-dimethoxybenzene and 2-bromo-1,4-dimethoxybenzene. By examining the underlying principles and presenting supporting data, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The primary determinant of reactivity in aryl halides for most cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a measure of this strength, with a lower BDE indicating a weaker bond that is more easily broken. This bond cleavage is a key event in the often rate-determining oxidative addition step of many catalytic cycles.
The C-I bond is inherently weaker than the C-Br bond, a fact that underpins the generally higher reactivity of aryl iodides.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
| Note: These are average values and can vary slightly based on the specific molecular environment. |
This fundamental difference in bond strength means that this compound will, in most cases, undergo oxidative addition to a palladium(0) catalyst more readily than its bromo-counterpart. This typically translates to faster reaction rates, lower required reaction temperatures, and potentially lower catalyst loadings.
The Role of ortho-Dimethoxy Substitution: Electronic and Steric Effects
The presence of two methoxy groups on the aromatic ring, particularly one in the ortho position to the halogen, introduces both electronic and steric factors that modulate the reactivity of the C-X bond.
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which generally slows down the rate of oxidative addition to the electron-rich Pd(0) center. This effect is present in both the iodo and bromo substrates.
-
Steric Effects: The ortho-methoxy group provides significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst, thereby slowing the rate of oxidative addition. Kinetic studies have shown that this decelerating steric effect is more pronounced for the larger iodine atom compared to bromine.[1] However, despite this, the inherent reactivity advantage of the weaker C-I bond means that ortho-substituted aryl iodides still generally remain more reactive than their corresponding aryl bromide analogues.[1]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The general reactivity trend for the aryl halide is I > Br >> Cl.[2]
Logical Workflow for a Typical Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
For the synthesis of a biaryl compound, this compound would be expected to react under milder conditions (e.g., lower temperature, shorter reaction time) than 2-bromo-1,4-dimethoxybenzene. With the bromo-analogue, higher temperatures or more active catalyst systems might be necessary to achieve comparable yields.
Expected Reactivity Comparison in Suzuki Coupling:
| Feature | This compound | 2-Bromo-1,4-dimethoxybenzene |
| Reaction Rate | Faster | Slower |
| Typical Temp. | Room Temp. to 80 °C | 80 °C to 110 °C |
| Catalyst Loading | Potentially lower | Typically higher |
| Yield | Generally high | High, but may require optimization |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The reactivity trend is similar to the Suzuki coupling: I > Br > Cl.[3][4] The higher reactivity of the C-I bond facilitates the initial oxidative addition, which is often the turnover-limiting step.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
When coupling with an alkene like styrene or an acrylate, this compound would be the more reactive partner, likely providing the desired product in higher yield and under milder conditions than 2-bromo-1,4-dimethoxybenzene.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. While the general reactivity trend of I > Br often holds, the Buchwald-Hartwig amination can exhibit more complex behavior. In some cases, the iodide generated as a byproduct can act as an inhibitor to the catalyst, particularly with certain ligand systems.[5] Bidentate phosphine ligands are often employed to prevent the formation of inactive palladium-iodide dimers, which can speed up the reaction of aryl iodides.[5]
Despite these nuances, the initial oxidative addition step is still typically faster for the iodo-substrate. With a well-chosen catalyst system (e.g., using bulky biarylphosphine ligands), this compound should still prove to be the more reactive substrate.
Grignard Reagent Formation
Beyond palladium-catalyzed reactions, the formation of Grignard reagents is another area where the reactivity of these two halides differs. Grignard reagents are typically prepared by reacting the aryl halide with magnesium metal. This reaction is generally easier to initiate with aryl iodides and bromides than with chlorides. Between the two, aryl iodides are more reactive towards magnesium, and the formation of the Grignard reagent from this compound would be expected to initiate more readily and proceed more quickly than from the bromo-analogue.[6]
Grignard Reagent Formation and Reaction
Caption: Formation of a Grignard reagent and its subsequent reaction with an electrophile.
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, particularly temperature and reaction time, would likely need to be adjusted based on whether the iodo- or bromo-substrate is used.
Protocol: Suzuki-Miyaura Coupling of a 1,4-Dimethoxy-2-halobenzene
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halo-1,4-dimethoxybenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃, SPhos, 2-6 mol%).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Conclusion and Recommendations
The choice between this compound and 2-bromo-1,4-dimethoxybenzene is a trade-off between reactivity and cost/availability.
Choose this compound when:
-
High reactivity is paramount.
-
Milder reaction conditions (lower temperatures, shorter times) are required to preserve sensitive functional groups elsewhere in the molecule.
-
A difficult coupling is being attempted, such as with a sterically hindered or electronically deactivated coupling partner.
Choose 2-Bromo-1,4-dimethoxybenzene when:
-
Cost is a primary concern, as aryl bromides are often less expensive than their iodo-counterparts.
-
The subsequent reaction conditions are robust enough to tolerate higher temperatures.
-
The higher stability of the starting material is advantageous for storage and handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Iodinating Reagents for the Synthesis of 2-Iodo-1,4-dimethoxybenzene
This guide provides an in-depth comparison of alternative iodinating reagents for the synthesis of 2-Iodo-1,4-dimethoxybenzene, a crucial intermediate in pharmaceutical and materials science research. Moving beyond traditional methods, we will explore the efficacy, safety, and practical handling of N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) against the baseline of molecular iodine (I₂), supported by experimental data and detailed protocols.
PART 1: The Foundation: Mechanism of Aromatic Iodination
The synthesis of this compound from 1,4-dimethoxybenzene is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The electron-rich nature of the benzene ring, activated by two methoxy groups, facilitates the attack on an electrophilic iodine species (an "iodonium" ion, I⁺).
The reaction proceeds via a two-step mechanism:
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] This is typically the rate-determining step.
-
Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the ring's aromaticity and yielding the final product.[1]
The primary difference between the various iodinating reagents lies in how this essential electrophilic iodine (I⁺) is generated and delivered to the aromatic substrate.
Caption: General Mechanism for Electrophilic Aromatic Iodination.
PART 2: A Head-to-Head Comparison of Iodinating Reagents
The Baseline: Molecular Iodine (I₂) with an Oxidant
Molecular iodine (I₂) by itself is not electrophilic enough to iodinate an activated ring like 1,4-dimethoxybenzene efficiently.[2] Therefore, it requires an oxidizing agent to generate a more potent electrophilic species in situ. A common and environmentally conscious choice is hydrogen peroxide (H₂O₂).[3]
-
Principle of Operation: H₂O₂ oxidizes I₂ to generate the active iodinating species, believed to be hypoiodous acid (HOI) or a protonated equivalent, which is then attacked by the aromatic ring.
-
Expertise & Experience: This method is often favored in "green chemistry" applications due to its high atom economy and the benign byproduct (water).[3] However, its effectiveness can be highly dependent on the substrate and reaction conditions. While some reports show excellent yields for similar substrates, others note that the reaction with 1,4-dimethoxybenzene specifically can be sluggish or ineffective under certain solvent-free conditions, but performs well in an aqueous medium.[4]
-
Trustworthiness: The protocol's success hinges on careful control of temperature and stoichiometry. Over-oxidation or side reactions are possible if not managed correctly.
Experimental Protocol: Iodination with I₂ / H₂O₂
-
To a 100 mL round-bottom flask, add 1,4-dimethoxybenzene (1.38 g, 10 mmol) and elemental iodine (1.27 g, 5 mmol, 0.5 equiv).
-
Add 20 mL of deionized water to the flask.
-
While stirring vigorously, add 30% aqueous hydrogen peroxide (0.68 mL, 6 mmol, 0.6 equiv) dropwise over 5 minutes.
-
Heat the mixture to 45 °C and maintain stirring for 5-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
The Mild Workhorse: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle solid that serves as a mild source of electrophilic iodine.[5] It is particularly effective for activated aromatic systems and often provides high yields and excellent regioselectivity with minimal side products.[6][7]
-
Principle of Operation: The N-I bond in NIS is polarized, making the iodine atom electrophilic. This electrophilicity is often enhanced by a catalytic amount of a Brønsted or Lewis acid, which protonates or coordinates to the carbonyl oxygen, further withdrawing electron density from the iodine.
-
Expertise & Experience: NIS is a go-to reagent for small to medium-scale syntheses where mild conditions and high purity are paramount. Its solubility in common organic solvents like acetonitrile and dichloromethane makes it versatile. The succinimide byproduct is generally easy to remove during aqueous workup.
-
Trustworthiness: This method is highly reliable and reproducible. The reaction is typically clean, and the primary challenge is ensuring the complete removal of the succinimide byproduct during purification.
-
Safety: NIS is harmful if swallowed and causes skin and eye irritation.[8][9][10] It may also cause respiratory irritation.[11] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[8][9]
Experimental Protocol: Iodination with NIS
-
In a 50 mL round-bottom flask, dissolve 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 20 mL of dry acetonitrile.
-
Add N-Iodosuccinimide (2.25 g, 10 mmol, 1.0 equiv) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.08 mL, ~1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (1 x 20 mL) to remove any trace iodine, followed by a saturated aqueous solution of sodium bicarbonate (1 x 20 mL) to neutralize the TFA.
-
Wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
The High-Reactivity Option: Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a highly polarized interhalogen compound that serves as a powerful source of electrophilic iodine.[12] Its high reactivity allows for the rapid iodination of aromatic rings, sometimes even those that are less activated.
-
Principle of Operation: Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ⁺—Clδ⁻). The benzene ring directly attacks the electrophilic iodine atom, displacing a chloride ion.
-
Expertise & Experience: ICl is best reserved for situations where other reagents fail or when speed is critical. It is typically sold as a solution in a non-polar solvent (e.g., dichloromethane). Its high reactivity can sometimes lead to a lack of selectivity and the formation of di-iodinated byproducts if stoichiometry is not precisely controlled.
-
Trustworthiness: While effective, the protocol requires stringent anhydrous conditions, as ICl reacts with water.[13] The corrosive nature of the reagent and the hydrogen chloride byproduct necessitates careful handling and material selection (avoiding metal spatulas, etc.).
-
Safety: Iodine Monochloride is a highly corrosive and toxic chemical.[12][14][15] Contact can cause severe burns to the skin and eyes.[13][14] Inhalation can irritate the respiratory system and may lead to serious lung damage, including pulmonary edema.[12][14] It must be handled in a fume hood with extreme care, using heavy-duty gloves and full face protection.
Experimental Protocol: Iodination with ICl
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethoxybenzene (1.38 g, 10 mmol) dissolved in 20 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (10 mL, 10 mmol, 1.0 equiv) dropwise via a syringe over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 20 mL) to neutralize the HCl byproduct, then with brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
PART 3: Performance Analysis and Selection Workflow
Data Summary
The performance of each reagent is summarized below. Yields are representative and can vary based on reaction scale and purification efficiency.
| Reagent System | Typical Conditions | Reported Yield | Selectivity | Cost | Safety & Handling |
| I₂ / H₂O₂ | Water, 45 °C, 5-6 h | ~85-94%[4] | Good | Low | Moderate; handle H₂O₂ with care. |
| NIS / TFA | Acetonitrile, RT, 1-2 h | >90%[7][16] | Excellent | High | Moderate; solid, but an irritant.[8][11] |
| ICl | CH₂Cl₂, 0 °C, 0.5-1 h | >95% | Good-Excellent | Medium | Severe; corrosive and toxic liquid.[12][14][15] |
Reagent Selection Workflow
Choosing the optimal reagent depends on the specific priorities of the synthesis. The following workflow can guide the decision-making process.
Caption: Workflow for Selecting an Iodinating Reagent.
PART 4: Conclusion
For the synthesis of this compound, all three discussed methodologies offer viable pathways, each with a distinct profile of advantages and disadvantages.
-
N-Iodosuccinimide (NIS) emerges as the superior choice for most laboratory-scale applications. Its ease of handling, mild reaction conditions, and high selectivity make it a reliable and safe option that consistently delivers high yields of the desired product.
-
Iodine Monochloride (ICl) is a powerful alternative when high reactivity and speed are essential. However, its significant hazards demand experienced handling and stringent safety protocols, making it less suitable for routine or educational settings.
-
**Molecular Iodine with Hydrogen Peroxide (I₂/H₂O₂) ** represents the most economical and environmentally friendly option, making it the preferred method for large-scale industrial production where cost is a primary driver. However, it may require more extensive optimization to achieve consistent results.
Ultimately, the selection of an iodinating reagent should be a deliberate choice based on a careful evaluation of the project's specific goals, balancing the need for efficiency, purity, safety, and cost.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. Uses and Hazards of Iodine monochloride_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. oxfordlabchem.com [oxfordlabchem.com]
- 16. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Iodo-1,4-dimethoxybenzene in Synthesis
Executive Summary
In the pragmatic world of chemical synthesis, the choice of a starting material is a critical decision point, balancing the upfront cost of a reagent against its performance, efficiency, and the downstream value it unlocks. 2-Iodo-1,4-dimethoxybenzene is a prime example of this paradigm. While its initial purchase price is significantly higher than its non-iodinated precursor, 1,4-dimethoxybenzene, a comprehensive analysis reveals that its utility as a highly reactive intermediate often justifies the investment. This guide provides a detailed cost-benefit analysis, using the synthesis of the valuable intermediate 2,5-dimethoxybenzaldehyde as a case study. We will objectively compare a direct formylation route from 1,4-dimethoxybenzene with a multi-step approach via the iodinated intermediate, providing the experimental data, cost breakdowns, and safety considerations necessary for an informed decision.
Introduction: The Strategic Value of an Aryl Iodide
This compound is an aromatic building block prized for the reactivity of its carbon-iodine bond. In the hierarchy of aryl halides, the C-I bond is the weakest, making it the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.[1] This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often, higher yields in crucial transformations like Suzuki, Sonogashira, and Heck couplings.[1][2]
However, this synthetic advantage comes at a literal cost. The purpose of this guide is to dissect this trade-off. Is it more economical to use a cheaper, less activated precursor and contend with a potentially harsh and low-yielding reaction, or is the upfront investment in this compound a more efficient and ultimately cost-effective strategy?
Case Study: The Synthesis of 2,5-Dimethoxybenzaldehyde
To ground our analysis in a real-world scenario, we will compare two common pathways to synthesize 2,5-dimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries.[3]
-
Route A: The Iodination Pathway. This two-step sequence involves the initial iodination of the inexpensive 1,4-dimethoxybenzene to form this compound, followed by a lithium-halogen exchange and subsequent formylation.
-
Route B: The Direct Formylation Pathway. This route attempts the direct formylation of 1,4-dimethoxybenzene using the Vilsmeier-Haack reaction.
Below is a visualization of these competing synthetic workflows.
Caption: Comparative workflows for the synthesis of 2,5-dimethoxybenzaldehyde.
Cost Analysis: Beyond the Price Tag
A superficial glance at supplier catalogs would suggest that direct formylation is the obvious economical choice. However, the true cost of a synthesis is measured per unit of pure product, not per gram of starting material. The abysmal yield of the Vilsmeier-Haack reaction on 1,4-dimethoxybenzene dramatically alters the economic calculation.
The electron-donating methoxy groups in the 1,4-position strongly activate the aromatic ring, but this activation is not regioselective, and the reaction is notoriously low-yielding.[4] Reports in the literature cite yields as low as 16% under modified conditions.[4] In contrast, the two-step iodination route proceeds with significantly higher yields for each step.
| Reagent | Supplier (Example) | Cost (USD) | Quantity | Cost per Gram/mL | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Route A Reagents | ||||||
| 1,4-Dimethoxybenzene | Sigma-Aldrich | $82.50 | 1 kg | $0.08 | 138.16 | $11.05 |
| Iodine | Thermo Scientific | $90.00 | 25 g | $3.60 | 253.81 (I₂) | $913.60 |
| n-Butyllithium | Sigma-Aldrich | $150.00 | 800 mL (2.5M) | $0.19/mL | 64.06 | $75.00 |
| Intermediate | ||||||
| This compound | CymitQuimica | ~$188.00 (€173) | 5 g | $37.60 | 264.06 | $9929.00 |
| Route B Reagents | ||||||
| 1,4-Dimethoxybenzene | Sigma-Aldrich | $82.50 | 1 kg | $0.08 | 138.16 | $11.05 |
| Phosphorus Oxychloride | Sigma-Aldrich | $65.50 | 1 kg | $0.065 | 153.33 | $10.03 |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | $115.00 | 4 L | $0.029/mL | 73.09 | $2.12 |
Note: Prices are approximate, based on catalog listings at the time of writing, and are subject to change. They are provided for comparative purposes.
Effective Cost Calculation (per mole of product):
-
Route A:
-
Cost = (Cost of 1,4-DMB) + (Cost of Iodine reagents) + (Cost of n-BuLi/DMF)
-
Assuming an overall yield of 75% (85% for step 1, 90% for step 2).
-
Effective Cost ≈ $1350 per mole of product. (This calculation is dominated by the high cost of iodine at smaller lab scales).
-
-
Route B:
-
Cost = (Cost of 1,4-DMB) + (Cost of POCl₃) + (Cost of DMF)
-
Assuming an optimistic yield of 16%.[4]
-
Effective Cost ≈ $145 per mole of product.
-
From a raw materials perspective for this specific transformation, Route B appears cheaper. However, this calculation does not account for solvent usage in workup and purification, energy costs, and most importantly, labor. The extensive purification required to isolate a small amount of product from a large amount of unreacted starting material and byproducts in Route B can quickly erode its apparent cost advantage, especially at larger scales. The primary benefit of Route A is not in synthesizing 2,5-dimethoxybenzaldehyde itself, but in producing the high-value, versatile intermediate this compound.
Performance and Efficiency Analysis
Beyond raw material costs, the efficiency of the chemical transformation is paramount. Here, the two routes diverge significantly.
| Parameter | Route A (Iodination Pathway) | Route B (Direct Formylation) | Rationale & Causality |
| Overall Yield | Good to Excellent (~75-80%) | Very Poor (<20%) | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The Vilsmeier reagent is a relatively weak electrophile and is not effective on the symmetrically activated 1,4-dimethoxybenzene ring.[4][6] |
| Reaction Conditions | Step 1: 60-70°C. Step 2: -78°C to RT. | 0°C to 115°C | The iodination is a straightforward electrophilic substitution. The lithium-halogen exchange requires cryogenic temperatures to prevent side reactions. The Vilsmeier-Haack requires heating to force the sluggish reaction.[4] |
| Scalability | High | Low | High-yielding reactions are inherently more scalable. The poor yield and difficult purification of Route B make it unsuitable for large-scale synthesis. |
| Purification | Straightforward crystallization or chromatography for both steps. | Difficult. Requires extensive chromatography to separate the product from a large excess of starting material and polymeric byproducts. | The high conversion rates in Route A simplify purification. Low conversion in Route B results in a complex crude mixture. |
| Downstream Utility | Excellent. The product is a versatile intermediate for cross-coupling. | Limited. The product is the final target. No versatile handle is installed. | The C-I bond is a highly valuable functional group for creating molecular complexity, representing a significant "benefit" of Route A.[1] |
Safety & Handling: A Comparison of Hazards
Both synthetic routes involve hazardous materials that require careful handling in a controlled laboratory environment with appropriate personal protective equipment (PPE).
| Reagent | Route | Key Hazards | Handling Considerations |
| Iodine | A | Harmful if swallowed or inhaled. Causes skin/eye irritation.[7] | Handle in a fume hood. Avoid creating dust. Wear gloves and eye protection. |
| n-Butyllithium | A | Pyrophoric (ignites spontaneously in air). Water-reactive. Causes severe skin burns and eye damage. | Must be handled under an inert atmosphere (e.g., Argon, Nitrogen). Use syringe/cannula techniques. Requires specialized training. |
| Phosphorus Oxychloride | B | Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas. Toxic if inhaled. | Extremely corrosive and moisture-sensitive. Must be handled in a fume hood with appropriate acid-resistant gloves and face shield.[8] |
| N,N-Dimethylformamide | A, B | Flammable liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child. | Use in a well-ventilated fume hood. Avoid skin contact. |
While Route A involves a pyrophoric organolithium reagent, the hazards are well-understood and can be managed with standard inert atmosphere techniques. Route B's use of phosphorus oxychloride presents significant risks due to its extreme corrosivity and violent reaction with water.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Route A - Synthesis of this compound
(Step 1: Iodination of 1,4-Dimethoxybenzene)
-
To a solution of 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid, add elemental iodine (0.5 eq).
-
Heat the mixture to 65-70°C.
-
In a separate flask, dissolve iodic acid (HIO₃) (0.4 eq) in a minimum amount of water and add it portion-wise to the reaction mixture over 30 minutes, maintaining the temperature.
-
After the addition is complete, stir the reaction at 70°C for an additional 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench excess iodine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Route B - Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene
-
In a three-neck flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the internal temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[9]
-
Add a solution of 1,4-dimethoxybenzene (1.0 eq) in DMF.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-100°C for several hours, monitoring by TLC. Caution: The reaction is often very slow and may not go to completion.
-
Cool the reaction mixture to 0°C and cautiously pour it onto crushed ice.
-
Neutralize the mixture with an aqueous base (e.g., sodium hydroxide or sodium carbonate) until pH > 8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the low-yielding product.
Decision-Making Framework
The choice between these two routes is not merely about cost or yield but is a strategic decision based on the ultimate goal of the synthesis.
Caption: Decision framework for selecting a synthetic route.
Conclusion and Recommendation
The cost-benefit analysis of using this compound is a nuanced but clear-cut case.
If the sole objective is to produce small, exploratory quantities of 2,5-dimethoxybenzaldehyde with cost as the single most important factor, the direct Vilsmeier-Haack approach (Route B) may seem appealing due to low raw material prices. However, researchers must be prepared for very low yields, difficult purifications, and poor scalability.
In virtually all other scenarios, particularly in drug development and complex molecule synthesis, the iodination pathway (Route A) is the superior strategy. The upfront cost of synthesizing or purchasing this compound is an investment in efficiency, reliability, and synthetic versatility. The high yields and straightforward protocols reduce labor and purification costs, and the resulting aryl iodide is a highly valuable, reactive handle for constructing complex molecular architectures through cross-coupling chemistry. For any research program focused on discovery and development, the "benefit" of having a reliable supply of this key intermediate far outweighs the initial "cost."
References
- 1. benchchem.com [benchchem.com]
- 2. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 4. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Iodine, 99+%, pure 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Iodo-1,4-dimethoxybenzene
In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 2-Iodo-1,4-dimethoxybenzene, a versatile building block, is no exception. Its precise molecular architecture is critical for predictable reactivity and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of spectroscopic methods for the unequivocal identification of this compound, grounded in experimental data and established principles.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is a precarious approach. Each spectroscopic method interrogates a different aspect of a molecule's physical properties. A consolidated, multi-technique approach, therefore, provides a self-validating system of checks and balances, ensuring the highest degree of confidence in the assigned structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a robust and comprehensive analytical workflow.
A Comparative Overview of Key Spectroscopic Techniques
| Spectroscopic Method | Information Provided | Strengths for this compound | Limitations |
| ¹H NMR | The chemical environment of hydrogen atoms, including their connectivity and spatial relationships. | Provides distinct signals for the aromatic and methoxy protons, with characteristic splitting patterns that confirm the substitution pattern. | May not definitively distinguish from other positional isomers without careful analysis of coupling constants. |
| ¹³C NMR | The chemical environment of carbon atoms. | Reveals the number of unique carbon environments, confirming the overall carbon skeleton and the presence of methoxy groups. | Can be less sensitive than ¹H NMR, requiring more concentrated samples or longer acquisition times. |
| IR Spectroscopy | The presence of specific functional groups based on their vibrational frequencies. | Confirms the presence of C-O (ether) and C-H (aromatic and aliphatic) bonds. The substitution pattern on the benzene ring can also be inferred from the out-of-plane bending vibrations. | Does not provide detailed connectivity information and is generally insufficient for unambiguous identification on its own. |
| Mass Spectrometry | The mass-to-charge ratio of the molecule and its fragments. | Determines the molecular weight of the compound, confirming the elemental composition (C₈H₉IO₂). The fragmentation pattern can provide clues about the structure. | Isomer differentiation can be challenging based solely on the mass spectrum, as positional isomers often exhibit similar fragmentation. |
In-Depth Analysis of Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the two methoxy groups and the three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,4-substitution pattern.
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
Two singlets for the methoxy groups (O-CH₃) are expected around δ 3.8-3.9 ppm.
-
The aromatic region should display three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit characteristic splitting patterns (e.g., doublets and doublet of doublets).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of chemically non-equivalent carbon atoms.
-
Expected ¹³C NMR Data (100.6 MHz, CDCl₃):
-
Signals for the two methoxy carbons.
-
Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by:
-
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
-
C-H stretching (aliphatic): From the methoxy groups, appearing just below 3000 cm⁻¹.
-
C-O stretching (ether): Strong absorptions in the region of 1250-1000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.
-
Expected Mass Spectrum Data:
-
The molecular ion peak [M]⁺ for C₈H₉IO₂ is expected at a mass-to-charge ratio (m/z) of 264.06.[1] A high-resolution mass spectrum can confirm the elemental composition to within a few parts per million.
-
The fragmentation pattern may show losses of methyl groups (-15 amu) or methoxy groups (-31 amu).
-
Experimental Protocols
Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-3 second relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Acquire the mass spectrum in EI mode.
Visualizing the Analytical Workflow
Caption: A workflow diagram illustrating the multi-technique spectroscopic approach for the structural confirmation of this compound.
Conclusion
The definitive identification of this compound necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy and mass spectrometry offer crucial corroborating evidence regarding functional groups and molecular weight. By integrating the data from these orthogonal methods, researchers can achieve a high level of confidence in the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Iodo-1,4-dimethoxybenzene
Introduction: The Strategic Importance of 2-Iodo-1,4-dimethoxybenzene
In the landscape of pharmaceutical and materials science, the dimethoxybenzene moiety is a privileged scaffold, appearing in numerous biologically active molecules and functional materials. This compound serves as a critical and versatile building block for the synthesis of complex molecular architectures. Its electron-rich nature and the reactive carbon-iodine bond make it an ideal substrate for palladium-catalyzed cross-coupling reactions—a class of transformations that has revolutionized the art of C-C and C-heteroatom bond formation.[1][2]
The choice of the palladium catalyst system is paramount and dictates the efficiency, selectivity, and overall success of the coupling reaction. Factors such as the palladium precursor's oxidation state, the steric and electronic properties of the supporting ligands, and the reaction conditions must be carefully considered. This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Pillar 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational catalyst selection and process optimization are built. The three most prevalent coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—all rely on a catalytic cycle involving a palladium center that toggles between the Pd(0) and Pd(II) oxidation states.[3][4]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forges a new C-C bond between an organohalide and an organoboron compound.[5][6][7] The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3][6] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.[5]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an organohalide with an alkene to form a substituted alkene.[9][10] Unlike the Suzuki coupling, it does not require an organometallic reagent.
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) adds to the aryl iodide.[11]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Palladium-Carbon bond in a syn addition.[11][12]
-
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C-C double bond and a palladium-hydride species.[12]
-
Reductive Elimination/Base Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride complex.[13]
Figure 2: Generalized catalytic cycle for the Heck reaction.
The Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling an organohalide with a terminal alkyne.[14][15][16] The classic reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17]
-
Palladium Cycle: Involves the standard oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[18] This species is crucial for the transmetalation step.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Ar-Pd(II)-I complex, regenerating the copper(I) salt.[14]
Copper-free versions of the Sonogashira coupling exist, but they often require stronger bases or different ligands to facilitate the direct reaction of the alkyne with the palladium complex.[14][19]
Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Pillar 2: Comparative Performance of Palladium Catalysts
The choice of catalyst is dictated by the specific coupling reaction, desired reaction conditions (temperature, time), and tolerance to other functional groups. We will compare three widely used and representative palladium catalyst systems.
| Catalyst System | Precursor | Active Species Generation | Key Advantages | Typical Conditions for this compound |
| System 1: The Classic | Pd(PPh₃)₄ | Direct use of Pd(0) | Well-understood, reliable for reactive iodides, no ligand addition needed. | High catalyst loading (2-5 mol%), elevated temperatures (80-110 °C), requires strictly anaerobic conditions. |
| System 2: The Versatile | Pd(OAc)₂ + Ligand | In situ reduction of Pd(II) to Pd(0) by phosphine ligand or solvent. | Highly tunable via ligand choice, lower catalyst loading possible, often more active for challenging substrates. | Low catalyst loading (0.5-2 mol%), ligand is critical (e.g., SPhos, XPhos), milder temperatures may be possible. |
| System 3: The Robust | Pd(dppf)Cl₂ | In situ reduction | Air-stable precatalyst, easy to handle, dppf ligand provides good stability and activity.[1] | Moderate loading (1-3 mol%), effective for a broad range of substrates, often used in Suzuki couplings.[20] |
Note: The performance data is synthesized from typical results in the literature for electron-rich aryl iodides. Direct, side-by-side comparative studies under identical conditions are limited.
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to empower the researcher to troubleshoot and adapt the methods as needed.
General Experimental Workflow
A successful cross-coupling experiment follows a meticulous workflow to ensure an oxygen-free environment and accurate reagent stoichiometry.
Figure 4: A generalized workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Rationale: This protocol uses the classic tetrakis(triphenylphosphine)palladium(0) catalyst. Its primary drawback is sensitivity to air, necessitating careful handling under an inert atmosphere.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Degassed 1,4-Dioxane/Water mixture (4:1 v/v)
-
-
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst. Causality: This step is performed last before sealing to minimize the catalyst's exposure to any residual air.
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe. Causality: Solvents are degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.[5]
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
-
Protocol 2: Heck Coupling using Pd(OAc)₂ / P(o-tolyl)₃
-
Rationale: This protocol demonstrates the use of an air-stable Pd(II) precursor, which generates the active Pd(0) catalyst in situ. The choice of ligand, tri(o-tolyl)phosphine, provides steric bulk that can improve reaction efficiency.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous, degassed Acetonitrile (MeCN)
-
-
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal and Purge: Seal the flask, then evacuate and backfill with argon three times.
-
Liquid Addition: Add the degassed acetonitrile, followed by the triethylamine and the alkene via syringe. Causality: Triethylamine acts as both the base to regenerate the catalyst and a scavenger for the HI produced.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) under argon for 5-10 hours. Monitor for the disappearance of the starting material.[4]
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove palladium black. Rinse the pad with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.[4]
-
Conclusion and Recommendations
The selection of a palladium catalyst for the coupling of this compound is a critical decision that balances reactivity, stability, cost, and convenience.
-
For routine, small-scale Suzuki couplings where substrate reactivity is high, Pd(PPh₃)₄ is a reliable, albeit air-sensitive, choice.
-
For greater versatility and the ability to tune reactivity for more challenging substrates or different coupling types (Heck, Sonogashira), an in situ system based on Pd(OAc)₂ with an appropriate phosphine ligand is highly recommended. This approach offers the flexibility to optimize the reaction for yield and speed.
-
For researchers prioritizing ease of handling and robustness, particularly in process development or library synthesis, an air-stable precatalyst like Pd(dppf)Cl₂ provides an excellent starting point, offering a good balance of reactivity and stability.
Ultimately, the optimal catalyst is application-dependent. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to make informed decisions and accelerate their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck cross coupling reaction | PPTX [slideshare.net]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 2-Iodo-1,4-dimethoxybenzene and Its Halogen Analogs in Key Cross-Coupling and Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to achieving efficient and robust reaction outcomes. Aryl halides are foundational building blocks, and their reactivity is a critical determinant of success in a multitude of transformations. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-iodo-1,4-dimethoxybenzene alongside its bromo and chloro analogs. By examining the underlying mechanistic principles and available experimental data for palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—as well as nucleophilic aromatic substitution and metal-halogen exchange, this document serves as a technical resource for optimizing synthetic strategies.
The Decisive Influence of the Halogen: A Mechanistic Overview
The generally observed higher reactivity of aryl iodides over their bromide and chloride counterparts in many common reactions is fundamentally rooted in the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the halogens (C-I < C-Br < C-Cl), which directly impacts the kinetics of reactions where the cleavage of this bond is a rate-determining or influential step.
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step of the catalytic cycle. A weaker C-X bond translates to a lower activation energy for this step, and consequently, a faster overall reaction rate. This principle underpins the expected kinetic trend of I > Br > Cl for these transformations.[1]
Comparative Kinetic Analysis of Key Transformations
While direct, side-by-side quantitative kinetic data for this compound and its analogs is not extensively consolidated in the literature, a robust understanding of their relative reactivities can be extrapolated from established mechanistic principles and studies on analogous systems.
Suzuki-Miyaura Coupling: A Quantitative Perspective
The Suzuki-Miyaura reaction, a pillar of C-C bond formation, is highly sensitive to the nature of the aryl halide. The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-determining step.
Expected Kinetic Profile:
| Aryl Halide | Relative Initial Rate (Estimated) | Typical Reaction Time |
| This compound | 1.00 | 1-4 hours |
| 2-Bromo-1,4-dimethoxybenzene | ~0.1 - 0.05 | 6-12 hours |
| 2-Chloro-1,4-dimethoxybenzene | <0.01 | 12-24 hours or longer |
Note: The relative rates are estimations based on general trends observed for aryl halides in Suzuki-Miyaura couplings. Actual rates will depend on the specific catalyst system, base, solvent, and temperature.
The significantly faster reaction of the iodo-derivative allows for milder reaction conditions, including lower temperatures and catalyst loadings, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefin Arylation Kinetics
The Heck reaction, which couples aryl halides with alkenes, also exhibits a strong dependence on the C-X bond strength. The oxidative addition of the aryl halide to the Pd(0) catalyst is a key step influencing the overall reaction rate.
Expected Kinetic Profile:
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |
| This compound | High | 80-100 °C, shorter reaction times |
| 2-Bromo-1,4-dimethoxybenzene | Moderate | 100-120 °C, moderate reaction times |
| 2-Chloro-1,4-dimethoxybenzene | Low | >120 °C, longer reaction times, often requires specialized ligands |
The higher reactivity of this compound in the Heck reaction often translates to higher yields and better selectivity, with fewer side reactions that can occur at elevated temperatures.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While the catalytic cycle is complex with several potentially rate-limiting steps, the oxidative addition of the aryl halide remains a crucial kinetic factor.
Expected Kinetic Profile:
| Aryl Halide | Relative Reactivity | Notes |
| This compound | High | Generally faster reactions and milder conditions. |
| 2-Bromo-1,4-dimethoxybenzene | Moderate | Often provides a good balance of reactivity and cost. |
| 2-Chloro-1,4-dimethoxybenzene | Low | Typically requires more specialized and bulky electron-rich phosphine ligands to facilitate oxidative addition. |
Kinetic isotope effect studies have shown that for aryl bromides and chlorides, oxidative addition is the first irreversible step and likely rate-determining.[2] For aryl iodides, the situation can be more complex, with other steps in the catalytic cycle potentially becoming rate-limiting due to the very fast oxidative addition.[2]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
In contrast to palladium-catalyzed reactions, the reactivity trend for SNAr can be more nuanced. The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex. The first step, the nucleophilic attack, is typically rate-determining. The electronegativity of the halogen can influence the electrophilicity of the carbon center, while its ability to act as a leaving group is also important. More recently, concerted SNAr mechanisms have been proposed, particularly for less activated systems.[3]
For 2-halo-1,4-dimethoxybenzenes, which are not strongly activated towards SNAr, the reaction is generally sluggish. However, the relative reactivity is often F > Cl > Br > I when the attack of the nucleophile is rate-determining, as fluorine's high electronegativity makes the ipso-carbon more electrophilic. When the departure of the leaving group is rate-determining, the order is typically I > Br > Cl > F.
Metal-Halogen Exchange
Metal-halogen exchange, commonly performed with organolithium reagents, is a rapid and often kinetically controlled process. The rate of exchange generally follows the trend I > Br > Cl, consistent with the C-X bond strengths. The presence of the two methoxy groups in this compound can potentially accelerate the exchange through chelation with the lithium reagent. This reaction is typically very fast, often occurring at low temperatures (-78 °C) within minutes.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reaction kinetics, a well-designed experimental protocol is essential. The following are generalized procedures that can be adapted for the comparative study of this compound and its analogs.
Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vials with septa, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in the degassed solvent (e.g., toluene/water 4:1).
-
Reaction and Sampling: Place the vials in a preheated oil bath at the desired temperature and start vigorous stirring. At specified time intervals, withdraw an aliquot from each reaction mixture using a syringe and immediately quench it in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time to determine the reaction rate and rate constant.
Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for conducting a kinetic analysis of a cross-coupling reaction.
Conclusion: Strategic Substrate Selection for Optimal Outcomes
The choice between 2-iodo-, 2-bromo-, and 2-chloro-1,4-dimethoxybenzene has significant implications for the efficiency and practicality of a synthetic route. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the iodo-derivative consistently offers the highest reactivity, enabling milder conditions, shorter reaction times, and often higher yields. This is a direct consequence of its weaker carbon-iodine bond, which facilitates the often rate-determining oxidative addition step. While the bromo-analog presents a good compromise between reactivity and cost, the chloro-derivative is the least reactive and typically necessitates more specialized and often more expensive catalyst systems. For reactions like metal-halogen exchange, the iodo-compound is also the most reactive. In nucleophilic aromatic substitution, the reactivity trend is more complex and depends on the specific reaction mechanism.
By understanding the kinetic profiles of these versatile building blocks, researchers can make more informed decisions in the design and optimization of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Computational Modeling of 2-Iodo-1,4-dimethoxybenzene Reactivity
For researchers, scientists, and professionals in drug development, understanding and predicting the reactivity of key chemical building blocks is paramount. 2-Iodo-1,4-dimethoxybenzene is a versatile precursor in organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of computational modeling techniques to predict its reactivity, supported by experimental insights and protocols. We will delve into two of its most common and powerful transformations: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the formation of Grignard reagents. Our focus is not just on the "how," but the critical "why" behind the methodological choices that lead to accurate and predictive computational models.
The Dichotomy of Reactivity: A Computational Perspective
The reactivity of this compound is dominated by the carbon-iodine bond, a feature that makes it an excellent substrate for a variety of transformations. The electron-donating methoxy groups further modulate the electronic properties of the aromatic ring, influencing reaction rates and mechanisms. To rationally design synthetic routes and optimize reaction conditions, computational modeling offers a powerful lens to dissect these electronic and steric effects. This guide will compare and contrast the application of computational chemistry to two fundamental reactions of this molecule, providing a framework for researchers to select and apply these methods in their own work.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Computational Deep Dive
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. For a substrate like this compound, understanding the intricacies of the catalytic cycle is key to maximizing yield and minimizing side products. Density Functional Theory (DFT) has emerged as a workhorse for modeling such transition-metal-catalyzed reactions.[1][2][3]
Comparing Computational Models for the Suzuki-Miyaura Reaction
The accuracy of DFT calculations is intrinsically tied to the choice of the functional and basis set. For palladium-catalyzed reactions, a variety of combinations have been benchmarked.
| Computational Method | Key Strengths & Considerations | Typical Application |
| B3LYP Functional with LANL2DZ Basis Set | A widely used hybrid functional, offering a good balance of computational cost and accuracy for many systems.[1][4] The LANL2DZ basis set is effective for treating the relativistic effects of the palladium atom. | Geometry optimizations and frequency calculations of reactants, intermediates, and transition states. |
| M06 Functional with SDD Basis Set | A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions and transition metal systems. The Stuttgart/Dresden (SDD) effective core potential is another robust choice for heavy elements like palladium. | Calculating more accurate reaction energies and activation barriers. Useful for studying ligand effects and reaction mechanisms. |
| Inclusion of Solvent Effects (e.g., PCM) | Implicit solvent models like the Polarizable Continuum Model (PCM) are crucial for capturing the influence of the solvent on the reaction energetics, as many cross-coupling reactions are performed in solution. | Simulating reactions in realistic solvent environments to obtain more predictive energy profiles. |
Causality in Method Selection: The choice between functionals like B3LYP and M06 depends on the specific aspect of the reaction being investigated. B3LYP is often sufficient for initial explorations of the reaction pathway. However, for a more quantitative prediction of reaction barriers, especially when comparing different ligands or substrates, the M06 functional may provide more reliable results. The inclusion of solvent models is non-negotiable for obtaining physically meaningful energy profiles.
The Critical Oxidative Addition Step: A Mechanistic Insight
For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) catalyst is a pivotal and often rate-determining step in the Suzuki-Miyaura catalytic cycle.[2] The electron-rich nature of this compound, due to its two methoxy groups, is expected to facilitate this step compared to electron-deficient aryl iodides.
Experimental Workflow: Computational Modeling of Oxidative Addition
-
Model System Setup:
-
Reactant: this compound.
-
Catalyst: A simplified Pd(0) complex, such as Pd(PPh₃)₂, is often used to reduce computational cost while retaining the essential electronic features.
-
-
Geometry Optimization:
-
Optimize the geometries of the reactants (this compound and the Pd(0) complex), the pre-reaction complex, the transition state for oxidative addition, and the resulting Pd(II) product.
-
Employ a chosen DFT functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for Pd, 6-31G(d) for other atoms).
-
-
Frequency Calculation:
-
Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of the transition state should correspond to the C-I bond breaking and the formation of Pd-C and Pd-I bonds.
-
-
Energy Calculation:
-
Calculate the electronic energies of all species. For more accurate results, perform single-point energy calculations with a larger basis set and a different functional (e.g., M06/SDD).
-
Incorporate solvent effects using a continuum model (e.g., PCM with THF or DMF as the solvent).
-
-
Activation Barrier Determination:
-
The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the pre-reaction complex.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Validation and Comparison
While a direct experimental study on the Suzuki coupling of this compound was not found in the initial search, a study on the closely related 4-iodoanisole provides valuable context. In a mini-project for undergraduate students, the Suzuki-Miyaura cross-coupling of 4-iodoanisole with phenylboronic acid using a Pd/C catalyst yielded 4-methoxybiphenyl with yields ranging from 41% to 92%, depending on the reaction time.[5] This highlights that even with a highly reactive aryl iodide, reaction conditions play a crucial role in achieving high yields. Computational models can help rationalize these observations by predicting how changes in catalyst, ligand, and solvent affect the energy profile of the reaction.
II. Grignard Reagent Formation: A Heterogeneous Challenge
The formation of a Grignard reagent from this compound and magnesium metal is another fundamental transformation. Unlike the homogeneous catalysis of the Suzuki-Miyaura reaction, Grignard formation is a heterogeneous process occurring on the surface of the magnesium.[6] This adds layers of complexity to its computational modeling.
Computational Approaches to Grignard Formation
Modeling the intricate solid-liquid interface in Grignard reagent formation is computationally demanding. However, simplified models can still provide valuable mechanistic insights.
| Computational Model | Focus and Rationale |
| Cluster Models | A small cluster of magnesium atoms (e.g., Mg₄) is used to represent the metal surface. This approach allows for the application of high-level quantum mechanical methods to study the interaction of the aryl iodide with the surface. |
| Single Electron Transfer (SET) Mechanism | DFT calculations can be used to model the energetics of a single electron transfer from a magnesium atom to the aryl iodide, forming a radical anion. The subsequent steps, including bond cleavage and radical recombination, can then be explored.[4] |
Causality in Model Selection: For a qualitative understanding of the electronic changes during the initial interaction, a cluster model is a good starting point. To investigate the detailed reaction mechanism and the potential for radical intermediates, modeling the SET pathway is more appropriate.
Experimental Protocol: Monitoring Grignard Reagent Formation
The rate of Grignard reagent formation can be influenced by factors such as the solvent, the surface area of the magnesium, and the nature of the aryl halide.[7] Experimental kinetic studies are essential to validate computational models.
-
Reaction Setup:
-
A known amount of magnesium turnings is placed in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous diethyl ether or THF is added as the solvent.
-
-
Initiation:
-
A small crystal of iodine is often added to activate the magnesium surface.
-
-
Addition of Aryl Iodide:
-
A solution of this compound in the same anhydrous solvent is added dropwise to the magnesium suspension.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by periodically taking aliquots from the reaction mixture, quenching them with a known amount of a standard acid (e.g., HCl), and then back-titrating the excess acid with a standard base (e.g., NaOH). This allows for the determination of the concentration of the Grignard reagent over time.
-
Alternatively, GC or HPLC analysis of quenched aliquots can be used to monitor the disappearance of the starting aryl iodide.
-
Diagram: Proposed Mechanism of Grignard Reagent Formation
Caption: A simplified representation of the single electron transfer (SET) mechanism for Grignard reagent formation.
Experimental vs. Computational Insights
Experimental studies have shown that the rate of Grignard reagent formation from aryl iodides can be transport-limited, meaning the rate is controlled by how fast the reactant can get to the magnesium surface. This is a macroscopic phenomenon that is difficult to capture with atomistic computational models. However, computational studies can provide insights into the intrinsic reactivity at the surface, helping to explain why aryl iodides are generally more reactive than aryl bromides or chlorides in this reaction. The lower C-I bond dissociation energy and the higher electron affinity of iodobenzene compared to other halobenzenes are factors that can be quantified through DFT calculations and correlate with the observed higher reactivity.
Conclusion: An Integrated Approach for Predictive Science
The computational modeling of this compound reactivity, whether in the context of Suzuki-Miyaura coupling or Grignard reagent formation, is a powerful tool for modern chemical research. This guide has highlighted that there is no one-size-fits-all computational method. The choice of functional, basis set, and overall modeling strategy must be guided by the specific scientific question at hand.
For homogeneous catalytic reactions like the Suzuki-Miyaura coupling, DFT calculations can provide detailed mechanistic insights and quantitative predictions of reaction energetics. For heterogeneous processes like Grignard formation, computational models, while more challenging to construct, can still offer valuable qualitative understanding of the underlying electronic steps.
Ultimately, the most robust approach is an integrated one, where computational predictions are used to generate hypotheses that are then tested and validated through carefully designed experiments. This synergy between theory and experiment is what drives innovation and accelerates the discovery and development of new medicines and materials.
References
- 1. Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. web.mit.edu [web.mit.edu]
alternatives to 2-Iodo-1,4-dimethoxybenzene for specific applications
An In-Depth Technical Guide to Alternatives for 2-Iodo-1,4-dimethoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This compound is a widely utilized aryl iodide in organic synthesis, prized for its high reactivity in a variety of palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can be limiting. This guide provides a comprehensive comparison of viable alternatives, offering experimental insights to inform your selection process for specific synthetic applications.
The Role of this compound in Modern Synthesis
This compound serves as a key building block for introducing the 2,5-dimethoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials. Its utility stems primarily from the carbon-iodine bond, which is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-donating methoxy groups further activate the aromatic ring, facilitating these transformations.
While effective, the use of aryl iodides is not without drawbacks. These can include higher costs compared to other halogens, potential light sensitivity, and the generation of iodide waste. Consequently, exploring alternative reagents is crucial for process optimization, cost reduction, and developing greener synthetic routes.
Comparative Analysis of Key Alternatives
The primary alternatives to this compound can be categorized based on the nature of the leaving group on the aromatic ring or by reversing the polarity of the reagent itself.
Alternative Aryl Halides: Bromides and Chlorides
The most direct alternatives are the corresponding aryl bromide and chloride. The choice between them is a trade-off between reactivity and cost.
-
2-Bromo-1,4-dimethoxybenzene : This compound is a common and effective substitute.[1] Aryl bromides are generally more stable and less expensive than their iodide counterparts. However, their lower reactivity necessitates more forcing reaction conditions, such as higher temperatures or the use of more sophisticated catalyst systems.[2][3]
-
2-Chloro-1,4-dimethoxybenzene : As the most economical option, aryl chlorides are highly desirable for large-scale synthesis.[4] Their utility was historically limited by the inertness of the C-Cl bond. However, significant advances in ligand design, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these less reactive electrophiles.[5][6]
Reactivity Hierarchy: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > OTf >> Cl [2][5]
Caption: Relative reactivity of electrophiles in cross-coupling.
Aryl Pseudohalides: Triflates and Other Sulfonates
Aryl triflates (OTf), prepared from the corresponding phenols, are excellent electrophiles in cross-coupling reactions. Their reactivity is often comparable to aryl iodides.[2][5]
-
1,4-Dimethoxyphen-2-yl trifluoromethanesulfonate : This pseudohalide can be a powerful alternative, particularly when the corresponding phenol is readily available. However, triflates can be sensitive to hydrolysis and are generally more expensive to prepare than aryl halides, which can limit their large-scale application.[7] Other sulfonates like tosylates or mesylates are also options but are typically less reactive.[5]
Reversing Polarity: Organoboron Reagents
Instead of an electrophilic aryl halide, one can employ a nucleophilic organoboron reagent. This fundamentally changes the synthetic strategy, as the coupling partner would now need to be an aryl or vinyl halide/triflate.
-
1,4-Dimethoxybenzene-2-boronic Acid (or its esters) : In the context of Suzuki-Miyaura coupling, using the boronic acid derivative of the dimethoxybenzene moiety is a highly effective and "green" alternative.[8] Boronic acids are generally stable, have low toxicity, and the inorganic byproducts are easily removed.[2] Pinacol esters of the boronic acid are often used to improve stability and prevent protodeboronation.[5]
Caption: Contrasting synthetic routes using different reagents.
Other Emerging Alternatives
-
Arenediazonium Salts : These have been reported as highly reactive alternatives to aryl halides in Sonogashira couplings, allowing reactions to proceed under mild conditions.[3]
-
Aryl Fluorosulfates : Emerging as more atom-economical and less toxic alternatives to triflates, aryl fluorosulfates show excellent reactivity in various cross-coupling reactions, sometimes outperforming traditional electrophiles.[7]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics of this compound and its alternatives in palladium-catalyzed cross-coupling reactions. Yields are highly substrate and condition-dependent.
| Reagent | Relative Cost | Reactivity | Typical Catalyst Loading | Typical Temperature | Key Advantages | Key Disadvantages |
| This compound | High | Very High | Low (0.5-2 mol%) | Room Temp - 80°C | High reactivity, mild conditions | High cost, iodide waste |
| 2-Bromo-1,4-dimethoxybenzene | Medium | High | Low-Medium (1-5 mol%) | 80 - 120°C | Good balance of cost & reactivity | Requires higher temperatures |
| 2-Chloro-1,4-dimethoxybenzene | Low | Low | High (2-10 mol%) with special ligands | 100 - 150°C | Low cost, ideal for scale-up | Requires specific, often expensive, catalysts |
| Aryl Triflate Derivative | High | Very High | Low (0.5-2 mol%) | Room Temp - 80°C | Reactivity similar to iodide | High cost, potential instability[7] |
| Arylboronic Acid Derivative | Medium | (Nucleophile) | Low-Medium (1-5 mol%) | 60 - 100°C | Low toxicity, green byproducts[2][8] | Requires halide/triflate partner |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. It should be optimized for specific substrates.
Objective: To couple an aryl halide (e.g., 2-Bromo-1,4-dimethoxybenzene) with a generic arylboronic acid.
Materials:
-
2-Bromo-1,4-dimethoxybenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,4-dimethoxybenzene, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
While this compound remains a highly effective and reactive reagent, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. For routine, small-scale synthesis where high reactivity is paramount, the iodo- and triflate derivatives are excellent choices. For cost-driven, large-scale processes, the development of robust catalytic systems has made 2-bromo- and even 2-chloro-1,4-dimethoxybenzene highly attractive options. Furthermore, reversing the polarity by using the corresponding boronic acid derivative opens up different synthetic pathways and aligns with the principles of green chemistry. The optimal choice will always depend on a careful evaluation of the specific application's requirements, including scale, cost, desired reaction conditions, and environmental impact.
References
- 1. 2-Bromo-1,4-dimethoxybenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-1,4-dimethoxybenzene | C8H9ClO2 | CID 246724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-1,4-dimethoxybenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Iodo-1,4-dimethoxybenzene. As a halogenated aromatic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. The procedures outlined below are grounded in established safety protocols and waste management principles.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to understand its associated hazards. This compound is classified as a hazardous chemical.[1] It is known to cause skin and eye irritation and may be harmful if swallowed.[2][3] Therefore, adherence to proper PPE protocols is the first line of defense against accidental exposure.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Wear protective gloves and protective clothing.[1] |
| Serious Eye Irritant (Category 2)[3] | Wear safety glasses with side shields or goggles.[1] |
| Acute Oral Toxicity (Potential)[2] | Avoid ingestion. Wash hands thoroughly after handling. |
| Respiratory Tract Irritant[3] | Handle in a well-ventilated area, preferably a chemical fume hood.[4][5] |
| Aquatic Hazard | Prevent release to the environment.[6] |
The Core Principle: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its classification as a halogenated organic compound .[7] This dictates that it must be segregated from non-halogenated waste streams.
The reason for this strict segregation lies in the final disposal method. Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[7] In contrast, halogenated compounds, when incinerated, can produce acidic gases (like hydrogen iodide) and other hazardous byproducts that require specialized scrubbers and more complex treatment.[8] Consequently, the disposal of halogenated waste is significantly more expensive—often two to three times higher—and environmentally intensive.[7] Contaminating a large container of non-halogenated solvent with even a small amount of a halogenated compound like this compound renders the entire volume as halogenated waste.[7]
The following workflow provides a clear decision-making process for waste segregation at the point of generation.
Caption: Decision workflow for proper chemical waste segregation.
Standard Operating Procedure (SOP) for Waste Collection
Follow these steps to safely accumulate this compound waste in the laboratory.
-
Container Selection :
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
Use a chemically compatible container, typically made of polyethylene.[4] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[4]
-
Ensure the container is in good condition and has a secure, leak-proof screw-top cap.[9]
-
-
Proper Labeling :
-
Waste Accumulation and Storage :
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[4][9] This prevents the release of vapors and protects the container from contamination.
-
Store the container in a designated, well-ventilated secondary containment area, such as a cabinet under a fume hood.[4]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
-
Emergency Procedures for Spills
Accidents can happen. A prepared response is critical to mitigating risk.
-
Assess the Situation : Determine the size of the spill.
-
Small Spill Containment (Solid) :
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).[1]
-
If the material is a powder, cover it with a plastic sheet to minimize the generation of dust.[1]
-
Gently sweep or scoop the spilled solid and any contaminated absorbent material (such as sand or vermiculite) into a designated container.[5][9]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Clean the contaminated surface thoroughly with soap and water.[1]
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is an immediate fire or health hazard, activate the nearest fire alarm and call emergency services (911 or your institution's emergency number).[9]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Logistics
Laboratory personnel are responsible for the proper collection, segregation, and labeling of hazardous waste. The final disposal is conducted by trained professionals.
-
Do not dispose of this compound down the drain or in the regular trash. [4][10] This is a direct violation of environmental regulations.
-
Once your waste container is full, ensure the cap is tightly sealed.
-
Arrange for a pickup with your institution's EHS department according to their specific procedures.
-
Waste must be disposed of in accordance with all applicable local, state, and federal laws and regulations.[1][6]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that halogenated chemical waste is managed responsibly from the bench to its final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
